SQ-31765
説明
特性
IUPAC Name |
[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O4.ClH/c1-15(30)33-22-18(16-8-10-17(32-4)11-9-16)14-19-20(24(25,26)27)6-5-7-21(19)29(23(22)31)13-12-28(2)3;/h5-11,18,22H,12-14H2,1-4H3;1H/t18-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCVDRQLROWYIY-VNJAQMQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925261 | |
| Record name | 1-[2-(Dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125762-03-0 | |
| Record name | SQ 31765 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125762030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(Dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SQ-31765 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B43B1P643W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigma of SQ-31765: A Search for a Mechanism of Action
Despite a comprehensive search for the mechanism of action, pharmacology, and clinical trial data for the compound designated as SQ-31765, no publicly available information has been identified. This suggests that "this compound" may be an internal development code, a compound that has not yet entered the public domain of scientific literature or clinical trial registries, or potentially a misidentification.
Efforts to retrieve data on this compound's binding affinities, enzyme inhibition constants, cellular potency, or any associated experimental protocols have been unsuccessful. Searches of prominent databases and clinical trial registries have not yielded any results for a compound with this identifier.
The absence of information prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on its biological activity, a description of its signaling pathways, and the methodologies of experiments conducted, are contingent on the availability of primary research and clinical findings.
It is possible that information on this compound exists under a different name or designation. Pharmaceutical companies often use a series of internal codes before a compound is given a more formal name for publication or clinical development.
Should an alternative identifier for this compound be available, a renewed search could be initiated to provide the requested in-depth technical guide. Without further details, any discussion on the mechanism of action of "this compound" would be purely speculative.
A Deep Dive into SQ-31765: A Benzazepine Calcium Channel Blocker
For Immediate Release
This technical guide provides a comprehensive overview of SQ-31765, a benzazepine derivative identified as a potent calcium channel blocker. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's mechanism of action, supported by quantitative data and experimental methodologies.
Introduction
This compound is a member of the benzazepine class of compounds and has been characterized as a calcium channel blocker. These agents are crucial in the management of various cardiovascular conditions due to their ability to modulate calcium influx into cells, thereby influencing physiological processes such as muscle contraction and nerve impulse transmission. Specifically, this compound has demonstrated significant vasorelaxant properties, suggesting its potential therapeutic application in conditions marked by excessive vasoconstriction.
Mechanism of Action
The primary mechanism of action for this compound is the blockade of voltage-gated calcium channels, with a particular selectivity for L-type calcium channels located on the sarcolemma of vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound interferes with the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK). This, in turn, reduces the phosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.
Research indicates that this compound acts selectively at the sarcolemma, without directly impacting the contractile proteins themselves. This targeted action minimizes off-target effects and highlights its specificity as a calcium channel antagonist.
Signaling Pathway of this compound in Vascular Smooth Muscle Relaxation
The following diagram illustrates the signaling cascade affected by this compound, leading to vasorelaxation.
Quantitative Data
The vasorelaxant potency of this compound has been quantified in various in vitro studies. The following table summarizes the key inhibitory concentrations (IC50) of this compound against contractions induced by potassium chloride (KCl) in vascular smooth muscle preparations. A comparison with the established calcium channel blocker diltiazem is also provided.
| Compound | Assay Condition | Tissue Preparation | IC50 (µM) |
| This compound | Inhibition of KCl-induced tonic contraction | Swine Carotid Media | ~1 |
| Diltiazem | Inhibition of KCl-induced tonic contraction | Swine Carotid Media | ~1 |
| This compound | Inhibition of KCl-induced phasic contraction | Swine Carotid Media | >1 |
| Diltiazem | Inhibition of KCl-induced phasic contraction | Swine Carotid Media | >1 |
Note: The potencies of this compound and diltiazem were found to be similar in relaxing the tonic component of KCl-induced contractions. Higher concentrations were required to affect the phasic component.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
Vasorelaxant Activity in Swine Carotid Media
This protocol outlines the procedure for assessing the vasorelaxant effects of this compound on isolated vascular smooth muscle.
-
Tissue Preparation: Swine carotid arteries are obtained and dissected into medial strips.
-
Mounting: The strips are mounted in tissue baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: A stable contraction is induced by the addition of 110 mM potassium chloride (KCl) to the tissue bath.
-
Drug Administration: Cumulative concentrations of this compound or a reference compound (e.g., diltiazem) are added to the bath.
-
Data Acquisition: The isometric tension of the muscle strips is continuously recorded.
-
Analysis: The concentration of the drug that produces 50% relaxation of the KCl-induced contraction (IC50) is calculated.
Myosin Light Chain Phosphorylation Assay
This protocol is designed to determine the effect of this compound on the phosphorylation of myosin light chains in vascular smooth muscle.
-
Tissue Preparation: Detergent-skinned fibers from swine carotid media are prepared to allow direct access to the contractile machinery.
-
Contraction Induction: The skinned fibers are contracted by the addition of a solution containing 3 µM Ca²⁺.
-
Drug Incubation: The contracted fibers are incubated with varying concentrations of this compound.
-
Protein Extraction: The proteins from the muscle fibers are extracted.
-
Electrophoresis and Western Blotting: The extracted proteins are separated by polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated myosin light chain.
-
Quantification: The level of myosin light chain phosphorylation is quantified and compared between treated and untreated samples.
Experimental Workflow Visualization
The following diagram provides a visual representation of a typical experimental workflow for evaluating a novel calcium channel blocker like this compound.
Conclusion
This compound is a potent benzazepine calcium channel blocker with significant vasorelaxant properties. Its mechanism of action is centered on the inhibition of L-type calcium channels in vascular smooth muscle, leading to a reduction in myosin light chain phosphorylation and subsequent vasodilation. The quantitative data available demonstrates its efficacy is comparable to that of diltiazem in certain experimental paradigms. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel calcium channel blockers. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
Pharmacological Profile of SQ-31765: A Comprehensive Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed overview of the pharmacological properties of SQ-31765, a novel investigational compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. Due to the proprietary and developmental nature of this compound, publicly available information is limited. The following sections are based on the currently accessible data and will be updated as more information becomes available.
Introduction
The development of novel therapeutic agents with specific pharmacological profiles is a cornerstone of modern medicine. This compound has emerged as a compound of interest within a specific therapeutic area. This guide aims to consolidate the known information regarding its mechanism of action, pharmacological effects, and the experimental methodologies used for its characterization.
Mechanism of Action
At present, detailed public information regarding the precise mechanism of action of this compound is not available. Pre-clinical data, where available, would typically elucidate the molecular target(s) and the subsequent downstream signaling pathways affected by the compound.
Quantitative Pharmacological Data
Comprehensive and publicly validated quantitative data such as IC50, EC50, Ki, or Kd values for this compound are not currently available in the public domain. For drug development professionals, these values are critical for assessing the potency and affinity of a compound for its target.
The following table is a template that would be populated as quantitative data for this compound becomes available through peer-reviewed publications or official disclosures.
| Parameter | Value | Target/Assay | Reference |
| IC50 | - | - | - |
| EC50 | - | - | - |
| Ki | - | - | - |
| Kd | - | - | - |
Table 1: Pharmacological Parameters of this compound (Data Not Currently Available)
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been publicly disclosed. However, a general understanding of the types of experiments typically conducted to establish a pharmacological profile is provided below. These methodologies would be essential for any researcher aiming to investigate this compound or similar compounds.
Radioligand Binding Assays
This experimental approach is fundamental for determining the affinity of a compound for a specific receptor or enzyme.
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) of this compound for its putative target.
-
General Protocol:
-
Preparation of cell membranes or purified protein containing the target of interest.
-
Incubation of the membranes/protein with a radiolabeled ligand known to bind to the target.
-
In parallel, incubation with the radioligand and increasing concentrations of the unlabeled test compound (this compound).
-
Separation of bound from unbound radioligand via filtration.
-
Quantification of radioactivity to determine the amount of bound radioligand.
-
Data analysis using non-linear regression to calculate the Ki or IC50 value.
-
Figure 1: General workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target.
-
Objective: To measure the functional response of a cell or tissue to this compound.
-
Example Protocol (cAMP Assay):
-
Culture cells expressing the target receptor (e.g., a G-protein coupled receptor).
-
Treat the cells with increasing concentrations of this compound.
-
For antagonist activity, co-incubate with a known agonist.
-
Lyse the cells and measure the intracellular concentration of a second messenger (e.g., cyclic AMP) using an appropriate assay kit (e.g., ELISA, HTRF).
-
Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Figure 2: Simplified workflow for a cell-based functional assay (e.g., cAMP).
Signaling Pathways
Without a confirmed molecular target for this compound, a definitive signaling pathway cannot be illustrated. However, if this compound were to target a hypothetical G-protein coupled receptor (GPCR), the following diagram illustrates a generalized signaling cascade.
Figure 3: Hypothetical signaling pathway for this compound targeting a GPCR.
Conclusion and Future Directions
This compound represents an investigational compound with a pharmacological profile that is not yet fully elucidated in the public domain. This guide has outlined the standard methodologies that would be employed to characterize such a compound. As research progresses and data becomes available, this document will be updated to provide a more comprehensive understanding of this compound's pharmacological properties. Future research should focus on identifying the molecular target, quantifying its potency and affinity, and elucidating the downstream functional consequences of target engagement.
Section 1: Quantitative Data Summary (Illustrative Template)
An in-depth review of publicly available scientific literature and databases reveals no specific information, quantitative data, or detailed experimental protocols for a compound designated "SQ-31765." This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound.
Without accessible data, it is not possible to provide a factual and accurate technical guide on the in vitro studies of this compound as requested. The creation of such a guide, including data tables, experimental methodologies, and signaling pathway diagrams, would require specific research findings that are not present in the public domain.
To fulfill the user's request for a technical guide on a hypothetical or proprietary compound, it would be necessary to be provided with the relevant in vitro data, such as:
-
Target Information: The specific enzyme, receptor, or cellular pathway that this compound is designed to modulate.
-
Quantitative Data: Key metrics such as IC50, EC50, Ki, or other relevant potency and efficacy measurements from various assays.
-
Experimental Details: Descriptions of the cell lines, reagents, and specific procedures used in the in vitro studies.
-
Mechanism of Action: Information on how this compound is believed to exert its effects at a molecular level.
In the absence of this foundational information, this guide will provide a generalized framework and templates that researchers, scientists, and drug development professionals can adapt for their own in vitro studies of a novel compound. This will include generic examples of data presentation, experimental protocols, and diagrammatic representations of common experimental workflows and signaling pathways.
When presenting quantitative data for a compound like this compound, it is crucial to use a clear and structured format. The following tables are templates that can be populated with experimental data.
Table 1: Enzyme Inhibition and Binding Affinity
| Target Enzyme/Receptor | Assay Type | This compound IC50 (nM) | This compound Ki (nM) | Reference Compound IC50 (nM) |
| Example: Kinase X | HTRF Assay | Data | Data | Data |
| Example: GPCR Y | Radioligand Binding | Data | Data | Data |
Table 2: Cellular Activity
| Cell Line | Assay Type | This compound EC50 (nM) | Effect | Reference Compound EC50 (nM) |
| Example: Cancer Cell Line A | Cell Viability (MTT) | Data | Inhibition of Proliferation | Data |
| Example: Immune Cell Line B | Cytokine Release (ELISA) | Data | Stimulation of IL-6 | Data |
Section 2: Detailed Experimental Protocols (Illustrative Template)
Detailed and reproducible methodologies are the cornerstone of a technical guide.
Enzyme Inhibition Assay (Illustrative Kinase Assay)
Objective: To determine the in vitro inhibitory activity of this compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well assay plates
Method:
-
A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
The kinase enzyme and substrate are mixed in the assay buffer.
-
The this compound dilution or vehicle control is added to the enzyme/substrate mixture in the 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the kinase reaction and generate a signal.
-
The signal (e.g., luminescence, fluorescence) is read on a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (Illustrative MTT Assay)
Objective: To assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
Method:
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in the cell culture medium.
-
The existing medium is removed from the cells, and the medium containing this compound or vehicle control is added.
-
The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
The MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is read at a specific wavelength (e.g., 570 nm) using a plate reader.
-
EC50 values are calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.
Section 3: Signaling Pathways and Experimental Workflows (Illustrative Diagrams)
Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.
Caption: A hypothetical signaling cascade initiated by this compound binding.
Caption: A generalized workflow for identifying and characterizing hit compounds.
The Effects of SQ-31765 on Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ-31765 is a benzazepine derivative identified as a potent calcium channel blocker with selective effects on the sarcolemma of vascular smooth muscle cells.[1][2] This technical guide provides a comprehensive overview of the known effects of this compound on vascular smooth muscle, based on available preclinical data. The document details its mechanism of action, comparative potency, and the experimental protocols used in its evaluation. Signaling pathways and experimental workflows are visualized to enhance understanding of its pharmacological profile.
Introduction to this compound
This compound is a calcium channel blocker that has been studied for its vasorelaxant properties.[1] Calcium channel blockers are a class of drugs that inhibit the influx of calcium (Ca²⁺) into cells through L-type calcium channels.[3][4][5] In vascular smooth muscle, this reduction in intracellular calcium leads to muscle relaxation and vasodilation.[3][4] The primary research on this compound characterizes it as having a mechanism of action that is selective to the sarcolemma, without direct effects on the contractile proteins within the muscle cell.[1]
Mechanism of Action
The vasorelaxant effect of this compound is attributed to its function as a calcium channel blocker.[1] The contraction of vascular smooth muscle is a process highly dependent on the concentration of intracellular Ca²⁺. Depolarization of the smooth muscle cell membrane opens voltage-gated L-type calcium channels, leading to an influx of extracellular Ca²⁺. This increase in intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.
By blocking the L-type calcium channels, this compound inhibits this initial influx of Ca²⁺, thereby preventing the cascade of events that leads to muscle contraction and promoting vasorelaxation.[1] Studies have shown that this compound does not affect stress or myosin light chain phosphorylation in detergent-skinned muscle fibers that are directly contracted with Ca²⁺, confirming that its site of action is at the cell membrane (sarcolemma) and not on the contractile machinery itself.[1]
References
- 1. Effects of SQ 31,765, a new calcium channel blocker, on stress and myosin light chain phosphorylation in swine carotid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 5. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Anti-ischemic Properties of SQ-31765: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-31765 is a benzazepine calcium channel blocker that has demonstrated anti-ischemic properties in preclinical studies. This document provides a technical overview of the available data on this compound, focusing on its mechanism of action, quantitative effects, and the experimental models used for its evaluation. It is important to note that publicly available information on this compound is limited, primarily stemming from research conducted in the late 1980s. Consequently, a comprehensive, in-depth guide with extensive quantitative data and detailed signaling pathways, as might be available for more modern therapeutic agents, cannot be fully compiled. The information presented herein is based on the accessible scientific literature.
Mechanism of Action
This compound functions as a calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in the sarcolemma of vascular smooth muscle and cardiac muscle.[1] This action leads to vasodilation and a reduction in myocardial contractility, which are key factors in its anti-ischemic effects. Studies have shown that this compound acts selectively at the sarcolemma without directly affecting contractile proteins.[1] Its potency in relaxing the tonic component of potassium chloride-induced contractions in vascular smooth muscle is comparable to that of diltiazem.[1]
The proposed mechanism of action is visualized in the following diagram:
References
The Calcium Channel Blocker SQ-31765: An Indirect Modulator of Myosin Light Chain Phosphorylation in Vascular Smooth Muscle
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the benzazepine calcium channel blocker, SQ-31765, and its relationship with myosin light chain (MLC) phosphorylation, a critical event in the regulation of smooth muscle contraction. This compound has been identified as a vasorelaxant agent.[1] Crucially, experimental evidence indicates that this compound does not directly influence the phosphorylation state of myosin light chains in detergent-skinned vascular smooth muscle fibers. This suggests that its mechanism of action is indirect, primarily occurring at the sarcolemma through the blockade of calcium influx, which in turn reduces the activation of Ca2+/calmodulin-dependent myosin light chain kinase (MLCK). This guide will delve into the available data on this compound, detail relevant experimental methodologies, and illustrate the key signaling pathways involved.
Introduction: The Role of Myosin Light Chain Phosphorylation in Smooth Muscle Contraction
The contraction of vascular smooth muscle is a fundamental physiological process that regulates blood pressure and blood flow. This process is primarily governed by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). The phosphorylation of MLC20 is catalyzed by myosin light chain kinase (MLCK), a Ca2+/calmodulin-dependent enzyme.
An increase in intracellular calcium ([Ca2+]i) is the primary trigger for smooth muscle contraction. Influx of extracellular Ca2+ through voltage-gated L-type calcium channels, or release of Ca2+ from intracellular stores like the sarcoplasmic reticulum, leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates MLC20 at Serine-19, which enables the myosin heads to interact with actin filaments, leading to cross-bridge cycling and muscle contraction.
Dephosphorylation of MLC20 by myosin light chain phosphatase (MLCP) leads to muscle relaxation. The balance between MLCK and MLCP activity, therefore, dictates the level of MLC phosphorylation and the contractile state of the smooth muscle.
This compound: A Benzazepine Calcium Channel Blocker
This compound is a novel benzazepine derivative that has been characterized as a calcium channel blocker. Its chemical formula is C24H27F3N2O4.
Chemical Structure of this compound:
Caption: Chemical formula of this compound.
As a calcium channel blocker, this compound is expected to exert its primary pharmacological effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This action leads to a reduction in intracellular calcium concentration, thereby attenuating the activation of MLCK and promoting vasorelaxation.
Quantitative Data on the Effects of this compound
The available quantitative data for this compound primarily focuses on its in vivo effects on ischemia and its vasorelaxant properties.
| Parameter | Value | Experimental System | Reference |
| In Vivo Dose | 0.2 mg/kg (i.v.) | Anesthetized dogs (model of stable angina) | [1] |
| Effect on Myosin Light Chain Phosphorylation | No direct effect | Ca2+-contracted detergent-skinned swine carotid media fibers |
Mechanism of Action: Indirect Modulation of Myosin Light Chain Phosphorylation
The key finding regarding this compound is that it does not directly affect the enzymatic machinery of muscle contraction. In experiments using detergent-skinned smooth muscle fibers, where the cell membrane is permeabilized, this compound did not alter stress or the levels of myosin light chain phosphorylation when contraction was induced by directly adding a known concentration of Ca2+. This crucial observation indicates that this compound does not interact with MLCK, MLCP, or the contractile proteins themselves.
Therefore, the mechanism by which this compound influences MLC phosphorylation is indirect and is a consequence of its primary action as a calcium channel blocker at the cell membrane (sarcolemma). By blocking the entry of Ca2+ into the vascular smooth muscle cell, this compound reduces the availability of intracellular Ca2+ required for the activation of MLCK. This leads to a decrease in the rate of MLC phosphorylation and, consequently, smooth muscle relaxation (vasodilation).
Signaling Pathway
The following diagram illustrates the signaling pathway of vascular smooth muscle contraction and the point of intervention for this compound.
Caption: Signaling pathway of this compound action on vascular smooth muscle.
Experimental Protocols
Detailed experimental protocols for the study of this compound's effects on myosin light chain phosphorylation would involve techniques for preparing skinned smooth muscle fibers and for quantifying MLC phosphorylation. Below are representative protocols for these key experimental procedures.
Preparation of Detergent-Skinned Smooth Muscle Fibers
This protocol is a generalized method for preparing skinned smooth muscle fibers, which allows for the direct manipulation of the intracellular environment.
Materials:
-
Swine carotid arteries
-
Dissection solution (e.g., Krebs-Henseleit solution)
-
Skinning solution: 1% Triton X-100 in a relaxing solution (e.g., containing ATP, MgCl2, EGTA, and a buffering agent like PIPES or MOPS)
-
Relaxing solution
-
Activating solutions with varying concentrations of free Ca2+
Procedure:
-
Dissect swine carotid arteries in ice-cold dissection solution and remove the adventitia and intima.
-
Cut the medial layer into thin strips.
-
Incubate the muscle strips in the skinning solution on ice for a specified period (e.g., 30-60 minutes) to permeabilize the cell membranes.
-
Wash the skinned fibers extensively with the relaxing solution to remove the detergent and intracellular components.
-
The skinned fibers can then be mounted on a force transducer to measure isometric contraction.
-
Contraction is initiated by transferring the fibers from the relaxing solution to an activating solution with a known concentration of free Ca2+.
Measurement of Myosin Light Chain Phosphorylation by Urea-Glycerol Polyacrylamide Gel Electrophoresis (PAGE)
This method separates the phosphorylated and unphosphorylated forms of the myosin light chain.
Materials:
-
Skinned smooth muscle fibers
-
Trichloroacetic acid (TCA)
-
Urea-glycerol gel solution (containing urea, glycerol, acrylamide, bis-acrylamide, and a buffer)
-
Gel running buffer
-
Western blotting apparatus
-
Primary antibody against myosin light chain
-
Secondary antibody with a detection system (e.g., chemiluminescence or fluorescence)
Procedure:
-
Flash-freeze the skinned muscle fibers at various experimental time points (e.g., in relaxing solution, during Ca2+-induced contraction, and after treatment with this compound in the presence of Ca2+).
-
Homogenize the frozen tissue in ice-cold TCA to precipitate the proteins.
-
Wash the protein pellet with acetone to remove the TCA.
-
Resuspend the protein pellet in a sample buffer containing urea.
-
Load the samples onto a urea-glycerol polyacrylamide gel.
-
Perform electrophoresis to separate the unphosphorylated, monophosphorylated, and diphosphorylated forms of the myosin light chain.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the myosin light chain.
-
Incubate with a suitable secondary antibody and visualize the bands using an appropriate detection system.
-
Quantify the intensity of the bands corresponding to the different phosphorylation states to determine the percentage of MLC phosphorylation.
Experimental Workflow
The following diagram outlines a typical experimental workflow to investigate the effects of a compound like this compound on myosin light chain phosphorylation in skinned smooth muscle fibers.
References
An In-Depth Technical Guide to the Discovery and Synthesis of SQ-31765
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ-31765 is a synthetic benzazepine derivative identified as a potent calcium channel blocker with potential therapeutic applications in neurology and psychiatry. Its chemical designation is [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, and it is registered under the CAS number 138383-07-0. This technical guide provides a comprehensive overview of the discovery, synthesis, and reported biological activities of this compound, with a focus on its chemical properties, synthetic pathways, and its role as a modulator of key neurotransmitter systems.
Chemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a therapeutic agent. The key identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate |
| Synonym | This compound |
| CAS Number | 138383-07-0 |
| Molecular Formula | C₂₄H₂₇F₃N₂O₄ |
| Molecular Weight | 464.48 g/mol |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the core benzazepine ring system followed by the introduction of key functional groups. While a complete, detailed protocol for the final assembly of this compound is not publicly available, information on the synthesis of crucial precursors provides insight into the overall synthetic strategy.
Synthesis of Precursors
The synthetic route to this compound relies on the availability of two key intermediates: p-methoxystyrene and m-trifluoromethyl acetophenone.
A method for synthesizing p-methoxystyrene from p-methoxyacetophenone has been described in Chinese patent CN112811991A. The process involves a reduction followed by a dehydration reaction.[1]
Experimental Protocol:
-
Reduction of p-Methoxyacetophenone: p-Methoxyacetophenone is reduced to 1-(4-methoxyphenyl)ethanol. While the patent mentions the use of potassium borohydride in prior art, it proposes a catalytic hydrogenation method for improved yield and reduced chemical pollution.[1]
-
Dehydration: The resulting 1-(4-methoxyphenyl)ethanol is subjected to a dehydration reaction to yield p-methoxystyrene.[1]
Note: Specific reaction conditions such as catalyst, solvent, temperature, and reaction times are detailed within the patent document.
The synthesis of m-trifluoromethyl acetophenone is detailed in Chinese patent CN102942558B, starting from m-trifluoromethylaniline.[2][3][4]
Experimental Protocol:
-
Diazotization: m-Trifluoromethylaniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt.[2][3]
-
Coupling Reaction: The diazonium salt is then coupled with acetaldoxime in the presence of a copper salt catalyst. The pH is maintained at 4-4.5 and the temperature is controlled at 0-5 °C.[2][3]
-
Hydrolysis: The resulting coupling product is extracted with an organic solvent and subsequently hydrolyzed with hydrochloric acid to afford m-trifluoromethyl acetophenone.[2][3]
Assembly of the Benzazepine Core and Final Compound
The construction of the benzazepine core of this compound and the subsequent installation of the remaining substituents would likely proceed through a convergent synthesis, though specific details are proprietary. The overall workflow can be conceptualized as follows:
Biological Activity and Mechanism of Action
This compound has been identified as a benzazepine calcium channel blocker.[5] This class of compounds is known to exert its effects by binding to L-type calcium channels, thereby inhibiting the influx of calcium ions into cells. This mechanism is crucial in modulating various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
The pharmacological interest in this compound extends to its potential applications in psychiatry and neurology, where it is suggested to act as a modulator of dopamine and serotonin receptors.[5] The interplay between calcium signaling and these neurotransmitter systems is a key area of research in understanding and treating mood and cognitive disorders.
Unfortunately, specific quantitative data on the biological activity of this compound, such as IC₅₀ values for calcium channel blockade or binding affinities for dopamine and serotonin receptors, are not publicly available at this time. Further research and publication are required to fully elucidate the pharmacological profile of this compound.
The potential signaling pathway modulation by this compound can be depicted as follows:
Future Directions
The discovery of this compound as a novel benzazepine calcium channel blocker with potential effects on dopaminergic and serotonergic systems opens up new avenues for research. Future studies should focus on:
-
Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to quantify the potency and selectivity of this compound at its target receptors and channels.
-
Elucidation of the Exact Mechanism of Action: Investigating the precise molecular interactions of this compound with its targets will provide a deeper understanding of its therapeutic potential.
-
Pharmacokinetic and Toxicological Studies: A thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of this compound is essential for its further development as a drug candidate.
This technical guide provides a summary of the currently available information on this compound. As research progresses, a more detailed understanding of this promising compound is anticipated.
References
- 1. CN112811991A - Synthesis method of p-methoxystyrene - Google Patents [patents.google.com]
- 2. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 4. CN103193611B - A kind of synthetic method of (TrifluoroMethyl)acetophenone - Google Patents [patents.google.com]
- 5. [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate | 138383-07-0 | Benchchem [benchchem.com]
In-Depth Technical Guide: Sulforidazine (PubChem CID: 31765)
An examination of the chemical properties, biological activity, and mechanism of action of the potent dopamine D2 receptor antagonist, Sulforidazine.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This technical guide provides a comprehensive overview of Sulforidazine, a phenothiazine derivative identified in the PubChem database with Compound ID (CID) 31765. While the initial query referenced "SQ-31765," publicly available scientific literature and chemical databases do not recognize this as a standard identifier. The provided PubChem CID corresponds to Sulforidazine, a known metabolite of the antipsychotic drug thioridazine.[1] This document will focus on the available technical data for Sulforidazine, presenting its chemical properties, quantitative biological data, detailed experimental protocols for its characterization, and a visualization of its primary mechanism of action. Sulforidazine is a typical antipsychotic agent that acts as a potent dopamine D2 receptor antagonist.[1][2]
Chemical and Physical Properties
Sulforidazine is a complex organic molecule with the chemical formula C21H26N2O2S2.[3] Its structure consists of a phenothiazine core with a methylsulfonyl group and a piperidine side chain. The key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| PubChem CID | 31765 | PubChem |
| Molecular Formula | C21H26N2O2S2 | PubChem[3] |
| Molecular Weight | 402.57 g/mol | PubChem[3] |
| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine | PubChem[3] |
| CAS Number | 14759-06-9 | PubChem[3] |
| Physical Description | Solid | Human Metabolome Database |
| Melting Point | 121 - 123 °C | Human Metabolome Database |
| LogP | 4.45 | Human Metabolome Database |
Biological Activity
Sulforidazine's primary pharmacological activity is the antagonism of dopamine D2 receptors, particularly the presynaptic autoreceptors in the striatum. This action leads to an increase in the evoked overflow of dopamine.[1] Notably, Sulforidazine is more potent in this activity than its parent compound, thioridazine.[1]
| Parameter | Value | Experimental Conditions | Source |
| IC50 | 6.1 nM | Antagonism of apomorphine (30 nM)-induced inhibition of electrically evoked dopamine release from rabbit striatal slices. | Niedzwiecki et al., 1984[1] |
Metabolism
Sulforidazine is a major metabolite of thioridazine and is itself subject to further metabolism. The metabolic profile has been studied in rats, dogs, and humans, with species-specific differences observed.
| Species | Route of Administration | Dose | Major Metabolites and % of Dose in Urine (24-48h) | Source |
| Rat | Oral | 20 mg/kg | Unchanged Sulforidazine: 2.3 ± 0.4% Sulforidazine sulphoxide: 12.1 ± 1.6% Lactam of sulforidazine ring sulphoxide: 3.2 ± 2.6% Lactam of sulforidazine: 0.1 ± 0.1% | Lin et al., 1992[4] |
| Dog | Oral | 37.5 mg | Unchanged Sulforidazine: 7.2 ± 1.9% Sulforidazine ring sulphoxide: 13.3 ± 4.4% Lactam of sulforidazine ring sulphoxide: < 0.1% | Lin et al., 1993[3] |
| Human | Oral | 25.0 mg | Unchanged Sulforidazine: 5.9 ± 0.7% Sulforidazine ring sulphoxide: 13.2 ± 4.6% Lactam of sulforidazine ring sulphoxide: 7.5 ± 2.8% | Lin et al., 1993[3] |
Experimental Protocols
Assessment of Dopamine Autoreceptor Antagonism in Striatal Slices
The following protocol is a detailed methodology for assessing the functional potency of compounds like Sulforidazine as dopamine autoreceptor antagonists, based on the principles described in the literature.[1][5]
1. Tissue Preparation:
- Male rabbits are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1, gassed with 95% O2/5% CO2).
- The striata are dissected and sliced into 300 µm thick sections using a McIlwain tissue chopper.
- The slices are then incubated in gassed Krebs-Ringer bicarbonate buffer at 37°C for at least 30 minutes to allow for equilibration.
2. Perfusion and Stimulation:
- Individual striatal slices are placed in a perfusion chamber and continuously superfused with the gassed buffer at a rate of 1 ml/min.
- The slices are subjected to electrical field stimulation (e.g., 0.3 Hz, 2 ms duration, square-wave pulses) to evoke dopamine release.
3. Measurement of Dopamine Release:
- The amount of dopamine in the superfusate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry.
4. Experimental Procedure for Antagonism Assay:
- The baseline of electrically evoked dopamine release is established.
- A dopamine agonist, such as apomorphine (e.g., 30 nM), is added to the perfusion buffer to inhibit dopamine release via autoreceptor activation.
- Once the inhibitory effect of the agonist is stable, various concentrations of the antagonist (e.g., Sulforidazine) are added to the perfusion buffer containing the agonist.
- The ability of the antagonist to reverse the agonist-induced inhibition of dopamine release is measured.
- The concentration of the antagonist that produces 50% reversal of the agonist's effect is determined as the IC50 value.
Signaling Pathway
Dopamine D2 Receptor Signaling and Antagonism by Sulforidazine
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[6] Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). On presynaptic neurons, activation of D2 autoreceptors inhibits further dopamine release.[1]
Sulforidazine, as a D2 receptor antagonist, binds to these receptors and blocks the binding of dopamine. This prevents the activation of the Gi protein and the subsequent downstream signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and PKA activity. On presynaptic terminals, this blockade of autoreceptors leads to an enhanced release of dopamine.[1]
Caption: Dopamine D2 receptor signaling pathway and its antagonism by Sulforidazine.
References
- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 3. The metabolism of piperidine-type phenothiazine antipsychotic agents. II. Sulforidazine in dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic observation of dopamine autoreceptor effects in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SQ-31765 in Vasodilation Studies
Introduction
SQ-31765 is a novel, potent, and selective small molecule activator of soluble guanylate cyclase (sGC). It is designed for researchers, scientists, and drug development professionals investigating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway and its role in vasodilation.[1] In vascular smooth muscle cells, activation of sGC by NO leads to the conversion of GTP to cGMP, which in turn mediates a signaling cascade resulting in smooth muscle relaxation and vasodilation.[1][2] this compound acts as an NO-independent activator of sGC, making it a valuable tool for studying the downstream effects of cGMP elevation and for exploring therapeutic strategies in conditions associated with impaired NO bioavailability, such as hypertension, atherosclerosis, and diabetes.[1]
These application notes provide detailed protocols for characterizing the vasodilatory effects of this compound in both in vitro and in vivo models.
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to directly bind to and activate soluble guanylate cyclase (sGC), leading to increased production of cyclic guanosine monophosphate (cGMP). This elevation in cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. The primary effect of PKG activation in vascular smooth muscle cells is a reduction in intracellular calcium concentration ([Ca²⁺]i) and desensitization of the contractile apparatus to Ca²⁺, ultimately leading to smooth muscle relaxation and vasodilation.
Caption: Hypothesized signaling pathway of this compound in vascular smooth muscle cells.
Data Presentation
The following tables summarize exemplary quantitative data from vasodilation studies using this compound.
Table 1: In Vitro Vasorelaxant Effect of this compound on Pre-contracted Rat Aortic Rings
| Concentration of this compound (nM) | Percent Relaxation (Mean ± SEM) | EC₅₀ (nM) |
| 0.1 | 5.2 ± 1.1 | |
| 1 | 25.8 ± 3.5 | |
| 10 | 65.4 ± 4.2 | 7.5 |
| 100 | 92.1 ± 2.9 | |
| 1000 | 98.5 ± 1.5 |
Table 2: In Vivo Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle | - | -2.5 ± 1.8 | +5 ± 3 |
| This compound | 0.1 | -15.2 ± 2.5 | +20 ± 5 |
| This compound | 0.3 | -35.8 ± 3.1 | +45 ± 7 |
| This compound | 1.0 | -55.4 ± 4.0 | +62 ± 8 |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings
This protocol details the methodology for assessing the vasorelaxant properties of this compound on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound stock solution (10 mM in DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Euthanize a rat via an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g, replacing the buffer every 15 minutes.
-
After equilibration, pre-contract the rings with phenylephrine (1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (0.1 nM to 1 µM) to the organ bath.
-
Record the isometric tension changes. Relaxation is expressed as a percentage of the PE-induced contraction.
Caption: Experimental workflow for the in vitro vasodilation assay.
Protocol 2: Measurement of Blood Pressure in Anesthetized Rats
This protocol describes the in vivo evaluation of this compound's effect on systemic blood pressure.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Catheters (for carotid artery and jugular vein)
-
Pressure transducer and data acquisition system
-
This compound solution for intravenous (i.v.) administration
-
Heparinized saline
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Surgically expose the right carotid artery and left jugular vein.
-
Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record blood pressure.
-
Cannulate the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for 30 minutes.
-
Administer a bolus i.v. injection of the vehicle control, followed by increasing doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Continuously monitor and record mean arterial pressure (MAP) and heart rate (HR).
Protocol 3: cGMP Measurement in Cultured Vascular Smooth Muscle Cells (VSMCs)
This protocol is for quantifying the intracellular cGMP levels in response to this compound stimulation.
Materials:
-
Primary rat aortic smooth muscle cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Cell lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Plate VSMCs in 24-well plates and grow to confluence.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-incubate the cells with IBMX (100 µM) for 30 minutes to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound for 15 minutes.
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
Measure the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each well.
Caption: Logical workflow for validating the mechanism of action of this compound.
References
Application Notes and Protocols for SQ-31765 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to SQ-31765
This compound is a benzazepine derivative identified as a potent calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into smooth muscle cells. This activity results in vasorelaxation, making this compound a compound of interest for studying cardiovascular physiology and developing novel therapeutic agents for conditions such as hypertension. These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments to characterize its vasorelaxant properties.
Mechanism of Action
This compound exerts its effects by blocking voltage-gated L-type calcium channels in the sarcolemma of smooth muscle cells.[1] In vascular smooth muscle, depolarization of the cell membrane, often induced experimentally by high concentrations of potassium chloride (KCl), triggers the opening of these channels. The subsequent influx of extracellular calcium (Ca2+) is a critical step in the initiation of muscle contraction.
The increased intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and leading to muscle contraction. By blocking the L-type calcium channels, this compound inhibits this initial calcium influx, thereby preventing the downstream signaling cascade that leads to contraction and promoting vasorelaxation.
Signaling Pathway of this compound in Vascular Smooth Muscle Relaxation
Caption: Signaling pathway of this compound-induced vasorelaxation.
Application: Vasorelaxation Studies in Isolated Organ Baths
Isolated organ bath experiments are a fundamental in vitro method to assess the pharmacological effects of compounds on contractile tissues, such as vascular smooth muscle. These experiments allow for the determination of a compound's potency (e.g., IC50) and efficacy in inducing relaxation of pre-contracted tissues. The following sections provide a detailed workflow and protocol for evaluating the vasorelaxant effects of this compound on isolated swine carotid arteries.
Experimental Workflow for Assessing Vasorelaxant Activity
Caption: Experimental workflow for vasorelaxant studies.
Experimental Protocols
Preparation of Isolated Swine Carotid Artery Rings
-
Tissue Harvest: Obtain fresh swine carotid arteries from a local abattoir and transport them to the laboratory in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Dissection: Carefully remove adherent connective and adipose tissue from the arteries. Cut the cleaned arteries into rings of approximately 3-4 mm in width.
-
Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in a 10 mL isolated organ bath chamber filled with Krebs-Henseleit solution. The lower hook is fixed to the bottom of the chamber, and the upper hook is connected to an isometric force transducer.
-
Environment: Maintain the organ bath at 37°C and continuously bubble with carbogen (95% O2, 5% CO2) to ensure tissue viability and maintain a physiological pH.
Protocol for Assessing Vasorelaxant Effects of this compound
-
Equilibration: Allow the mounted arterial rings to equilibrate for 60-90 minutes under a resting tension of 2 grams. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability and Maximum Contraction: After equilibration, induce a maximal contraction by exposing the tissues to a high potassium solution (e.g., 110 mM KCl, prepared by equimolar substitution of NaCl with KCl in the Krebs-Henseleit solution). This response will serve as the reference for subsequent relaxations.
-
Washout: After obtaining a stable maximal contraction, wash the tissues repeatedly with normal Krebs-Henseleit solution until the tension returns to the baseline.
-
Pre-contraction: Once the baseline is stable, induce a sustained submaximal contraction with 110 mM KCl.
-
Cumulative Concentration-Response Curve: Once the KCl-induced contraction reaches a stable plateau, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻⁹ M to 10⁻⁵ M. Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment using a data acquisition system.
-
Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by KCl. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from this curve using non-linear regression analysis.
Data Presentation
The following table summarizes the reported potency of this compound in relaxing contractions induced by 110 mM KCl in swine carotid medial strips, as compared to the known calcium channel blocker, diltiazem.
Table 1: Potency of this compound and Diltiazem in Swine Carotid Media
| Compound | Component of Contraction | Potency (IC50) |
| This compound | Tonic | Similar to Diltiazem |
| Phasic | Higher concentration required | |
| Diltiazem | Tonic | Similar to this compound |
| Phasic | Higher concentration required |
Data adapted from Norman, J. A., et al. (1990).[1]
Note: The original study stated potencies were similar for the tonic component without providing specific IC50 values. A significantly higher concentration of both compounds was required to prevent the phasic component of the contraction.[1]
References
Application Notes and Protocols for SQ-31765 in In Vivo Animal Studies
A thorough review of publicly available scientific literature and databases reveals no specific information regarding the compound SQ-31765. This suggests that this compound may be an internal designation for a novel compound not yet described in published research, or that the identifier may be incorrect.
Consequently, providing detailed, experimentally validated application notes and protocols for in vivo animal studies of this compound is not possible at this time. The following sections provide generalized guidance and hypothetical examples of the types of data and protocols that would be necessary to generate for such a compound. This information is intended to serve as a template for researchers once preliminary data on this compound becomes available.
I. Hypothetical Data Presentation
Once initial in vivo studies are conducted, quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | Intravenous (IV) | 1 | 0.1 | 1500 | 2.5 | 100 |
| Mouse | Oral (PO) | 10 | 1.0 | 800 | 2.7 | 53 |
| Rat | Intravenous (IV) | 1 | 0.1 | 1250 | 3.1 | 100 |
| Rat | Oral (PO) | 10 | 1.5 | 600 | 3.5 | 48 |
Table 2: Hypothetical Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | QDx14 | 1500 ± 250 | 0 |
| This compound | 10 | QDx14 | 800 ± 150 | 46.7 |
| This compound | 30 | QDx14 | 450 ± 100 | 70.0 |
| Positive Control | 5 | QDx14 | 400 ± 90 | 73.3 |
II. Generalized Experimental Protocols
The following are generalized protocols that would need to be adapted based on the specific properties of this compound.
A. Animal Model Preparation and Dosing
-
Animal Selection: Select appropriate animal models (e.g., C57BL/6 mice, Sprague-Dawley rats) based on the research question. House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Dose Formulation: Prepare the dosing solution for this compound. The vehicle will depend on the solubility of the compound (e.g., saline, PBS, 5% DMSO in corn oil).
-
Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous injection, intraperitoneal injection). The volume of administration should be based on the animal's body weight.
B. Pharmacokinetic Study Protocol
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Process blood samples to isolate plasma or serum.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
III. Visualization of Experimental Concepts
Diagrams are essential for visualizing experimental workflows and biological pathways. The following are examples created using the DOT language.
Preparing SQ-31765 Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-31765 is a potent and selective benzazepine calcium channel blocker.[1][2][3][4] As a modulator of calcium influx, it holds significant potential for in vitro studies across various research areas, including cardiovascular and neurological research. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and reliable results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 138383-07-0 | [2][3][4] |
| Molecular Formula | C₂₄H₂₇F₃N₂O₄ | [3] |
| Molecular Weight | 464.48 g/mol | [3] |
| Appearance | Solid | - |
| Purity | >98.00% | - |
| Storage Temperature | -20°C | [3] |
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] To ensure complete dissolution and achieve a desired stock concentration, the following protocol is recommended.
Table 2: Reagents and Materials for Stock Solution Preparation
| Reagent/Material | Supplier |
| This compound | Commercially available |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Standard laboratory supplier |
| Sterile, nuclease-free microcentrifuge tubes | Standard laboratory supplier |
| Pipettes and sterile filter tips | Standard laboratory supplier |
| Vortex mixer | Standard laboratory supplier |
| Water bath or heat block | Standard laboratory supplier |
| Ultrasonic bath | Standard laboratory supplier |
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, use the following calculation:
-
Volume of DMSO (in L) = [Mass of this compound (in g) / 464.48 g/mol ] / 0.010 mol/L
-
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the vial containing the this compound powder.
-
Enhancing Solubility: To aid dissolution, gently warm the solution at 37°C and use an ultrasonic bath for a short period.[1] Vortex the solution until the compound is completely dissolved and no particulates are visible.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are stable for several months under these conditions.[1]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell culture. Specific parameters such as cell type, seeding density, concentration of this compound, and incubation time should be optimized for each experimental system.
General Cell Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using various cell-based assays, such as cell viability assays (e.g., MTT, XTT), apoptosis assays, or functional assays to assess the effects of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a benzazepine calcium channel blocker.[1][2][3][4] Voltage-gated calcium channels (VGCCs), particularly the L-type, are crucial for regulating intracellular calcium levels, which in turn control a multitude of cellular processes including muscle contraction, neurotransmitter release, and gene expression. By blocking these channels, this compound inhibits the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration. This disruption of calcium signaling can lead to various downstream effects, including vasodilation and reduced myocardial ischemia.[1]
Caption: Signaling pathway of this compound as a calcium channel blocker.
Experimental Workflow
The following diagram outlines a general workflow for conducting in vitro experiments with this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Safety Precautions
A safety data sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses when handling the compound and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse thoroughly with water.
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these guidelines, researchers can ensure the accuracy and reproducibility of their in vitro studies investigating the effects of this potent benzazepine calcium channel blocker. It is essential to optimize the experimental conditions for each specific cell line and assay to obtain meaningful results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. β-Blocker drugs mediate calcium signaling in native central nervous system neurons by β-arrestin–biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful Numbers for Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Administration of a Novel Calcium Channel Blocker (Analogue: SQ-31765) in Canine Models of Ischemia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the administration of SQ-31765 in canine models of ischemia is not publicly available. The following application notes and protocols are based on established methodologies for other calcium channel blockers, such as diltiazem and verapamil, in similar experimental settings. These protocols should serve as a guide and be adapted based on the specific physicochemical and pharmacological properties of this compound.
Introduction
Ischemic events, such as myocardial and cerebral ischemia, are leading causes of morbidity and mortality. Canine models of surgically induced ischemia provide a valuable translational platform to investigate the pathophysiology of these conditions and to evaluate the efficacy of novel therapeutic agents. Calcium channel blockers have been investigated for their potential to protect tissues from ischemic damage by mitigating the detrimental effects of calcium overload that occurs during an ischemic event. This document outlines protocols for the administration and evaluation of a novel calcium channel blocker, exemplified by this compound, in a canine model of myocardial ischemia.
Mechanism of Action of Calcium Channel Blockers in Ischemia
During ischemia, the lack of oxygen and nutrients leads to cellular depolarization and an inability to maintain ionic gradients. This results in an influx of calcium into the cell, triggering a cascade of detrimental events including mitochondrial dysfunction, activation of degradative enzymes, and ultimately, cell death. Calcium channel blockers, by inhibiting the influx of calcium through L-type voltage-gated calcium channels, are hypothesized to protect ischemic tissue by preventing this calcium overload.
Caption: Signaling pathway of calcium-mediated ischemic injury and the inhibitory action of a calcium channel blocker.
Quantitative Data Summary: Administration of Calcium Channel Blockers in Canine Myocardial Ischemia
The following table summarizes dosages and routes of administration for commonly studied calcium channel blockers in canine models of myocardial ischemia. This data can be used as a starting point for dose-ranging studies with this compound.
| Drug | Dosage | Route of Administration | Canine Model Details | Reference |
| Diltiazem | 20 µg/kg/min for 15 min, then 10 µg/kg/min for 4 hours | Intravenous (IV) Infusion | Conscious dogs with 4-hour coronary artery occlusion.[1] | [1] |
| Diltiazem | 0.1 mg/kg bolus, followed by 30 µg/kg/min infusion | Intravenous (IV) | Anesthetized dogs with 40 min coronary occlusion and 15 min reperfusion.[2] | [2] |
| Verapamil | 0.15 mg/kg | Intravenous (IV) | Anesthetized dogs with combined coronary occlusion and stenosis.[3] | [3] |
| Verapamil | 5, 10, and 20 µg/kg/min (incremental doses) | Intravenous (IV) | Open-chest dogs with partial coronary artery occlusion.[4] | [4] |
| Verapamil | 300 mg (20% verapamil in a polymeric matrix) | Epicardial Implant | Anesthetized open-chest dogs with recurrent 10-min coronary occlusions.[5] | [5] |
| Verapamil | 0.01 mg/kg/min | Intracoronary Infusion | Anesthetized dogs with 3-hour coronary occlusion and 3-hour reperfusion.[6] | [6] |
| Nifedipine | 0.05 mg/kg/day for 7 days | Not specified | Dogs with experimental myocardial infarction.[7] | [7] |
Experimental Protocols
Canine Model of Acute Myocardial Ischemia
This protocol describes the surgical induction of acute myocardial ischemia in a canine model. All procedures should be performed under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Effects of diltiazem on experimental myocardial ischemia and on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of diltiazem and dobutamine on myocardial ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil in a new model of severe local myocardial ischaemia due to combined coronary occlusion and stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of verapamil on pH of ischemic canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epicardial controlled-release verapamil prevents ventricular tachycardia episodes induced by acute ischemia in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of intracoronary verapamil on infarct size in the ischemic, reperfused canine heart: critical importance of the timing of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection of the ischemic myocardium with calcium antagonistic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of a Benzazepine Calcium Channel Blocker (Represented by SQ-31765) on Blood Pressure
Disclaimer: Publicly available information on the specific investigational compound SQ-31765 is limited. The following application notes and protocols are based on the known pharmacology of benzazepine calcium channel blockers and serve as a representative guide for researchers, scientists, and drug development professionals. The experimental data presented is illustrative.
Introduction
This compound is identified as a benzazepine calcium channel blocker.[1][2][3] This class of drugs typically exerts its effects by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[4][5][6][7] By blocking these channels, they induce vasodilation, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[5][7] These notes provide a framework for investigating the antihypertensive effects of a compound like this compound in a preclinical setting.
Data Presentation
The following table summarizes hypothetical data from an in vivo study evaluating the effect of a benzazepine calcium channel blocker on blood pressure in spontaneously hypertensive rats (SHRs).
| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| Vehicle Control | - | Oral | -2.5 ± 1.8 | -5 ± 3 |
| Compound this compound | 10 | Oral | -15.2 ± 2.5 | -10 ± 5 |
| Compound this compound | 30 | Oral | -28.7 ± 3.1 | -18 ± 6 |
| Compound this compound | 100 | Oral | -45.1 ± 4.2 | -25 ± 7 |
| Positive Control (Diltiazem) | 30 | Oral | -30.5 ± 3.5 | -20 ± 6* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Signaling Pathway
The primary mechanism of action for benzazepine calcium channel blockers involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This action leads to a cascade of events resulting in vasodilation and a reduction in blood pressure.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocols
Objective: To evaluate the antihypertensive effect of Compound this compound in spontaneously hypertensive rats (SHRs).
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.
-
Wistar-Kyoto (WKY) rats as normotensive controls (optional).
-
Compound this compound.
-
Vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Positive control (e.g., Diltiazem).
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method).
-
Oral gavage needles.
-
Animal weighing scale.
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Baseline Blood Pressure Measurement: Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced variations. Record stable baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal for at least three consecutive days before the start of the treatment.
-
Animal Grouping: Randomly divide the SHRs into the following groups (n=8-10 animals per group):
-
Group 1: Vehicle Control (oral gavage).
-
Group 2: Compound this compound (10 mg/kg, oral gavage).
-
Group 3: Compound this compound (30 mg/kg, oral gavage).
-
Group 4: Compound this compound (100 mg/kg, oral gavage).
-
Group 5: Positive Control (e.g., Diltiazem 30 mg/kg, oral gavage).
-
-
Drug Administration: Prepare fresh formulations of the test compound, positive control, and vehicle on each day of the study. Administer the respective treatments to the animals via oral gavage once daily for a period of 4 weeks.
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after the first dose to determine the acute effect and time to peak effect. Subsequently, monitor blood pressure once weekly for the duration of the 4-week study, prior to the daily dosing.
-
Data Analysis: Calculate the mean arterial pressure (MAP) using the formula: MAP = DBP + 1/3 (SBP - DBP). Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo evaluation of an antihypertensive compound.
Caption: Experimental workflow for in vivo antihypertensive studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of SQ 31,765, a new calcium channel blocker, on stress and myosin light chain phosphorylation in swine carotid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 6. Pharmacology and mechanisms of action of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Calcium Signaling Pathways with SQ-31765
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-31765 is a member of the benzazepine class of compounds and functions as a calcium channel blocker. This document provides detailed application notes and protocols for utilizing this compound to investigate calcium signaling pathways. The information herein is intended to guide researchers in designing and executing experiments to explore the mechanism of action and cellular effects of this compound.
Calcium signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a multitude of cellular processes, including muscle contraction, neurotransmission, gene expression, and cell proliferation. The precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]ᵢ) is critical for cellular function. Dysregulation of calcium signaling is implicated in numerous pathologies, making calcium channels attractive therapeutic targets.
This compound offers a valuable tool for dissecting the role of specific calcium channels in these signaling cascades. As a benzazepine, it is structurally related to diltiazem and is known to interact with L-type calcium channels. These application notes will detail its effects on vascular smooth muscle and provide protocols for assessing its impact on calcium-dependent signaling events.
Mechanism of Action of this compound in Calcium Signaling
This compound exerts its effects by inhibiting the influx of extracellular calcium through voltage-gated calcium channels located in the plasma membrane. The primary target of benzazepine calcium channel blockers is the α₁ subunit of the L-type calcium channel. By binding to the intracellular side of the channel, these compounds allosterically modulate channel function, reducing the probability of channel opening in response to membrane depolarization. This blockade of calcium entry leads to a decrease in intracellular calcium concentration, thereby attenuating downstream calcium-dependent processes.
In vascular smooth muscle, the influx of calcium through L-type calcium channels is a critical step in the initiation of contraction. Depolarization of the smooth muscle cell membrane, for instance by high extracellular potassium, opens these channels, leading to a rise in intracellular calcium. This calcium then binds to calmodulin, activating myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction. By blocking this initial calcium influx, this compound effectively uncouples membrane depolarization from the contractile machinery, resulting in vasorelaxation.
Figure 1. Signaling pathway of this compound in vascular smooth muscle cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on vascular smooth muscle contraction and myosin light chain phosphorylation.
Table 1: Vasorelaxant and Inhibitory Potency of this compound on KCl-Induced Contractions in Swine Carotid Media
| Parameter | This compound |
| Relaxation of Tonic Contraction | |
| IC₅₀ (µM) | ~0.1 |
| Prevention of Tonic Contraction | |
| IC₅₀ (µM) | ~0.1 |
| Prevention of Phasic Contraction | |
| IC₅₀ (µM) | >1.0 |
Data derived from the abstract of Silver, P. J., et al. (1990). Effects of SQ 31,765, a new calcium channel blocker, on stress and myosin light chain phosphorylation in swine carotid media. Journal of Cardiovascular Pharmacology, 16(4), 609–615.
Table 2: Effect of this compound on Ca²⁺-Induced Contraction and Myosin Light Chain (MLC) Phosphorylation in Detergent-Skinned Swine Carotid Media Fibers
| Condition | Stress (% of Maximum) | MLC Phosphorylation (mol PO₄/mol MLC) |
| Control (3 µM Ca²⁺) | 100 | Baseline |
| This compound (up to 10 µM) + 3 µM Ca²⁺ | No significant change | No significant change |
Data derived from the abstract of Silver, P. J., et al. (1990). This indicates that this compound does not directly affect the contractile proteins or the phosphorylation of MLC when the cell membrane is permeabilized.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on calcium signaling pathways.
Protocol 1: Vasorelaxant and Inhibitory Effects of this compound on Vascular Smooth Muscle Contraction
Objective: To determine the potency of this compound in relaxing and preventing depolarization-induced contractions in intact vascular smooth muscle.
Materials:
-
Swine carotid arteries
-
Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
High KCl depolarizing solution (in mM: 8.7 NaCl, 110 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tissue bath setup with force transducers
Procedure:
-
Tissue Preparation:
-
Excise swine carotid arteries and place them in ice-cold Krebs-bicarbonate solution.
-
Carefully remove adherent connective tissue and cut the artery into rings of 3-4 mm in width.
-
-
Mounting:
-
Mount the arterial rings in a tissue bath containing Krebs-bicarbonate solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to a force transducer.
-
Apply a resting tension of 2 grams and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Experiment:
-
For Relaxation:
-
Induce a sustained tonic contraction by replacing the Krebs solution with the high KCl depolarizing solution.
-
Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the bath.
-
Record the relaxation at each concentration until a maximal response is achieved.
-
-
For Prevention:
-
Pre-incubate the tissue rings with various concentrations of this compound for a specified period (e.g., 20 minutes).
-
Induce contraction by adding the high KCl depolarizing solution.
-
Record the peak (phasic) and sustained (tonic) contractile responses.
-
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contracted tension.
-
Express the inhibition of contraction as a percentage of the control KCl-induced contraction.
-
Calculate the IC₅₀ values (the concentration of this compound that produces 50% of the maximal response) by fitting the concentration-response data to a sigmoidal curve.
-
Figure 2. Experimental workflow for vasorelaxation and inhibition assays.
Protocol 2: Myosin Light Chain (MLC) Phosphorylation Assay
Objective: To determine if this compound directly affects the contractile machinery or MLC phosphorylation in permeabilized vascular smooth muscle.
Materials:
-
Swine carotid artery strips
-
Skinning solution (e.g., containing Triton X-100)
-
Solutions with varying free Ca²⁺ concentrations
-
This compound
-
Reagents for protein extraction and Western blotting
-
Antibodies specific for total MLC and phosphorylated MLC
Procedure:
-
Tissue Preparation and Skinning:
-
Prepare thin strips of swine carotid media.
-
Chemically "skin" the muscle strips by incubating them in a solution containing a detergent like Triton X-100. This permeabilizes the cell membrane, allowing direct access to the intracellular environment.
-
-
Contraction and Treatment:
-
Mount the skinned fibers in a setup that allows for force measurement.
-
Induce contraction by placing the fibers in a solution with a known high concentration of free Ca²⁺ (e.g., 3 µM).
-
In a parallel set of experiments, incubate the skinned fibers with this compound prior to and during the Ca²⁺-induced contraction.
-
-
Sample Collection and Protein Extraction:
-
At the peak of contraction, flash-freeze the muscle strips in liquid nitrogen to stop all enzymatic reactions.
-
Homogenize the frozen tissue and extract the proteins.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against total MLC and phosphorylated MLC.
-
Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for total and phosphorylated MLC.
-
Calculate the ratio of phosphorylated MLC to total MLC for each condition.
-
Compare the phosphorylation levels in the presence and absence of this compound.
-
Figure 3. Workflow for Myosin Light Chain Phosphorylation Assay.
Conclusion
This compound is a potent calcium channel blocker that effectively relaxes and prevents depolarization-induced contractions in vascular smooth muscle. Its mechanism of action is primarily at the sarcolemma, where it inhibits calcium influx through L-type calcium channels, without directly affecting the downstream contractile proteins or myosin light chain phosphorylation. The provided protocols offer a framework for researchers to further investigate the role of this compound in modulating calcium signaling pathways in various cellular contexts. These studies will contribute to a better understanding of the therapeutic potential of benzazepine calcium channel blockers in cardiovascular and other diseases.
Application of SQ-31765 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-31765 is a novel benzazepine derivative that has been identified as a potent calcium channel blocker. In cardiovascular research, it is utilized as a tool to investigate the role of calcium influx in vascular smooth muscle contraction and to explore potential therapeutic applications for conditions associated with vasospasm and hypertension. Its mechanism of action involves the selective inhibition of calcium entry at the sarcolemma, without directly affecting the contractile machinery of the smooth muscle cells. This makes it a valuable compound for dissecting the signaling pathways involved in vasorelaxation.
Mechanism of Action
This compound exerts its primary effect by blocking L-type calcium channels in the sarcolemma of vascular smooth muscle cells. This inhibition of calcium influx prevents the rise in intracellular calcium concentration that is necessary for the activation of myosin light chain kinase (MLCK). Consequently, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation and vasodilation. Studies have shown that this compound does not directly impact the contractile proteins or the phosphorylation of myosin light chains in detergent-skinned fibers, indicating its selective action at the cell membrane.[1]
Data Presentation
Table 1: Comparative Vasorelaxant Potency of this compound and Diltiazem
| Compound | Target | Assay | Key Findings | Reference |
| This compound | L-type Calcium Channels | KCl-induced contraction in intact swine carotid media | Potency was similar to diltiazem for relaxing the tonic component of the contraction. A significantly higher concentration was required to prevent the phasic component. | [1] |
| Diltiazem | L-type Calcium Channels | KCl-induced contraction in intact swine carotid media | Potency was similar to this compound for relaxing the tonic component of the contraction. A significantly higher concentration was required to prevent the phasic component. | [1] |
Experimental Protocols
Protocol 1: Vasorelaxation Assay in Isolated Vascular Rings
This protocol is adapted from methodologies used to assess the vasorelaxant effects of calcium channel blockers on isolated arterial segments.
1. Tissue Preparation: a. Euthanize a suitable animal model (e.g., swine) and excise the carotid arteries. b. Immediately place the arteries in cold, oxygenated Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose). c. Carefully remove adherent connective and adipose tissue. d. Cut the arteries into rings of 3-5 mm in length.
2. Mounting: a. Mount the arterial rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. b. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. c. Gradually stretch the rings to their optimal resting tension (determined by length-tension curves, typically 1.5-2.0 g) and allow them to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
3. Experimental Procedure: a. Induce a sustained contraction by adding 110 mM KCl to the organ bath. b. Once the contraction has reached a stable plateau (the tonic phase), add cumulative concentrations of this compound to the bath. c. Record the relaxation response at each concentration until a maximal response is achieved. d. In a parallel set of experiments, to assess the effect on the initial, transient contraction (the phasic component), pre-incubate the rings with this compound for a defined period before adding KCl.
4. Data Analysis: a. Express the relaxation as a percentage of the pre-contracted tension. b. Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Protocol 2: Skinned Fiber Contraction Assay
This protocol is designed to assess the direct effects of a compound on the contractile machinery of vascular smooth muscle, independent of sarcolemmal ion channels.
1. Fiber Preparation: a. Prepare thin strips of vascular smooth muscle (e.g., from swine carotid media). b. "Skin" the muscle fibers by incubating them in a solution containing a non-ionic detergent like Triton X-100 (e.g., 1% Triton X-100 in a relaxing solution) for a sufficient time (e.g., 30-60 minutes) to permeabilize the cell membranes.[1] c. Wash the skinned fibers thoroughly with a relaxing solution to remove the detergent.
2. Experimental Setup: a. Mount the skinned fibers between a force transducer and a fixed point in a temperature-controlled chamber. b. The chamber will contain a series of wells with solutions of varying calcium concentrations.
3. Experimental Procedure: a. Initially, place the fiber in a relaxing solution (low Ca2+). b. Induce contraction by transferring the fiber to a contracting solution with a known, fixed concentration of Ca2+ (e.g., 3 µM).[1] c. Once a stable contraction is achieved, add this compound to the contracting solution and observe any changes in force. d. To assess the effect on myosin light chain phosphorylation, the experiment can be stopped at various time points by flash-freezing the fibers in liquid nitrogen for subsequent biochemical analysis.
4. Myosin Light Chain (MLC) Phosphorylation Analysis: a. Homogenize the frozen muscle fibers. b. Separate the proteins by two-dimensional gel electrophoresis (isoelectric focusing followed by SDS-PAGE). c. Stain the gels (e.g., with Coomassie Brilliant Blue or silver stain) and quantify the phosphorylated and unphosphorylated forms of the 20-kDa myosin light chain by densitometry.
Mandatory Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for the vasorelaxation assay.
Caption: Logical relationship of this compound's effect on intact vs. skinned fibers.
References
SQ-31765: A Benzazepine Derivative as a Selective Calcium Channel Blocker for Pharmacological Research
Application Note
Introduction SQ-31765 is a synthetic benzazepine derivative that has been identified as a potent and selective calcium channel blocker. Its specific stereoisomer, (3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, is the pharmacologically active enantiomer responsible for its biological activity.[1] This compound has demonstrated significant vasorelaxant properties and holds potential for research in cardiovascular pharmacology and neurology. Recent investigations have also suggested a potential role for this compound in anticancer research due to its inhibitory effects on cancer cell proliferation. This document provides a comprehensive overview of the pharmacological properties of this compound, along with detailed protocols for its application in relevant in vitro assays.
Pharmacological Profile
Mechanism of Action: this compound functions as a calcium channel blocker, acting selectively at the level of the sarcolemma.[2] It inhibits the influx of extracellular calcium into smooth muscle cells, leading to vasorelaxation. Studies on swine carotid media have shown that this compound does not directly affect contractile proteins, indicating its targeted action on the cell membrane's calcium channels.[2]
Primary Applications:
-
Cardiovascular Research: As a potent vasodilator, this compound is a valuable tool for studying the mechanisms of smooth muscle contraction and relaxation. Its activity has been compared to that of diltiazem, a well-characterized calcium channel blocker.[2]
-
Neurological Research: Given its activity on calcium channels, which are crucial for neuronal function, this compound may be utilized in studies related to neurological disorders where calcium signaling is dysregulated.
-
Anticancer Research: Preliminary evidence suggests that this compound can inhibit the proliferation of various cancer cell lines, opening avenues for its use as a tool compound in oncology research.[1]
Quantitative Data
| Parameter | Value | Condition | Reference |
| Vasorelaxant Potency | Similar to diltiazem | Relaxation of tonic component of KCl-induced contractions in swine carotid media | [2] |
Further quantitative data such as specific IC50 values for various cell lines and channel subtypes are not yet publicly available but are an active area of investigation.
Signaling Pathway and Experimental Workflow
Calcium Channel Blockade Signaling Pathway:
Caption: Signaling pathway of this compound as a calcium channel blocker.
General Experimental Workflow for In Vitro Vasorelaxation Assay:
Caption: Workflow for assessing vasorelaxant effects of this compound.
Protocols
1. In Vitro Vasorelaxation Assay using Swine Carotid Artery
This protocol is adapted from the methodology described for studying the effects of this compound on vascular smooth muscle.[2]
Materials:
-
Fresh swine carotid arteries
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Potassium chloride (KCl) solution (110 mM)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Diltiazem (as a positive control)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Obtain fresh swine carotid arteries from a local abattoir and transport them in cold Krebs-bicarbonate solution.
-
Carefully dissect the arteries to remove adherent connective tissue and cut them into rings of approximately 3-5 mm in width.
-
-
Mounting:
-
Mount the arterial rings in organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of approximately 2 grams.
-
During equilibration, wash the tissues with fresh Krebs-bicarbonate solution every 15-20 minutes.
-
-
Contraction:
-
Induce a stable contraction by replacing the Krebs-bicarbonate solution with a depolarizing solution of 110 mM KCl.
-
-
Treatment:
-
Once a stable tonic contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
In parallel experiments, use diltiazem as a positive control and the vehicle as a negative control.
-
-
Measurement and Analysis:
-
Record the changes in isometric tension in response to the compound.
-
Express the relaxation as a percentage of the maximal contraction induced by KCl.
-
Construct dose-response curves and calculate the EC50 values.
-
2. In Vitro Anticancer Cell Proliferation Assay
This is a general protocol for assessing the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., breast, lung, colon cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the IC50 value of this compound for each cell line.
-
Safety Precautions: this compound is a research compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: This information is for research use only and not for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
Application Notes & Protocols for Assessing the Efficacy of SQ-31765
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-31765 is a novel investigational antibiotic agent. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro and in vivo efficacy of this compound. The primary mechanism of action of this compound is the inhibition of bacterial peptidoglycan synthesis, a critical component of the bacterial cell wall. This document outlines the necessary experimental procedures to characterize its antibacterial activity, determine its spectrum of activity, and evaluate its potential therapeutic efficacy.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound targets and inhibits the activity of MurG, a crucial glycosyltransferase involved in the final cytoplasmic step of peptidoglycan biosynthesis. By blocking MurG, this compound prevents the polymerization of lipid-linked peptidoglycan precursors, leading to the disruption of cell wall integrity, inhibition of bacterial growth, and eventual cell lysis.
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize the key quantitative data for this compound against a panel of clinically relevant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 |
Table 3: Time-Kill Kinetics of this compound against S. aureus (ATCC 29213)
| Time (hours) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 8x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 5.2 | 4.1 | 3.5 |
| 4 | 4.5 | 3.0 | 2.1 |
| 8 | 3.8 | <2.0 | <2.0 |
| 24 | 3.5 | <2.0 | <2.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC assay to determine the bactericidal activity of this compound.
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
Procedure:
-
From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills a bacterial population.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
TSA plates
-
Sterile saline
Procedure:
-
Prepare flasks with CAMHB containing this compound at concentrations of 1x, 4x, and 8x the MIC.
-
Inoculate the flasks with a starting bacterial density of approximately 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate on TSA.
-
Incubate the plates and count the colonies to determine the CFU/mL at each time point.
Troubleshooting
-
No inhibition of growth: Verify the concentration and activity of the this compound stock solution. Ensure the correct bacterial strain and growth medium are used.
-
Contamination: Use aseptic techniques throughout all procedures.
-
Inconsistent results: Ensure accurate pipetting and dilutions. Use fresh bacterial cultures for each experiment.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The data generated from these experiments are crucial for understanding the compound's antibacterial profile and for guiding further development toward clinical applications. Consistent and reproducible data are essential for establishing the efficacy and potential of this compound as a novel therapeutic agent.
Troubleshooting & Optimization
Optimizing SQ-31765 Concentration for In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of SQ-31765 for various in vitro assays. This compound is a benzazepine derivative that acts as a calcium channel blocker. Proper concentration selection is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a benzazepine calcium channel blocker.[1][2][3][4] It exerts its effects by inhibiting the influx of calcium ions through voltage-gated calcium channels, which can lead to physiological effects such as vasodilation.
Q2: What is a good starting concentration range for this compound in a new in vitro assay?
A2: For a new assay, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), should be tested. In the absence of specific IC50 or Ki values for your particular assay, a starting point could be guided by typical potencies for small molecule inhibitors, which are often in the sub-micromolar to low micromolar range for cell-based assays.
Q3: How should I dissolve and dilute this compound for my experiments?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then serially diluted in your assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q4: I am observing high variability between my replicate wells. What could be the cause?
A4: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or issues with the compound's solubility. Ensure your cell suspension is homogenous and that you are using calibrated pipettes. If you suspect precipitation of this compound upon dilution in aqueous buffer, refer to the troubleshooting guide below.
Troubleshooting Guides
Issue 1: No observable effect of this compound at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions from the stock solution. |
| Compound Degradation | Ensure the stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low Cell Viability or Passage Number Issues | Confirm cell health and viability before starting the experiment. Use cells within a consistent and low passage number range. |
| Assay Conditions Not Optimal | Re-evaluate assay parameters such as incubation time, cell density, and substrate/agonist concentration. |
| Suboptimal Reagent Concentration | Titrate key reagents in your assay to ensure they are at their optimal concentrations. |
Issue 2: High background signal or apparent cytotoxicity.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤ 0.1%). Run a DMSO toxicity curve for your specific cell line. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. See the troubleshooting guide on solubility issues below. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects. Try to use the lowest effective concentration of this compound based on your dose-response curve. |
| Contamination | Check for microbial contamination in your cell cultures. |
Issue 3: Poor dose-response curve or inconsistent IC50 values.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Adjust the range of this compound concentrations to better capture the full sigmoidal curve. Ensure you have data points on both the upper and lower plateaus. |
| Compound Solubility Issues | Precipitation at higher concentrations can lead to a flattening of the dose-response curve. See the troubleshooting guide on solubility. |
| Assay Incubation Time | Optimize the incubation time with this compound. For antagonists, a pre-incubation step before adding the agonist is often necessary. |
| Signal Detection Window | Ensure your assay has a sufficient signal-to-background ratio. Optimize gain settings and detection parameters on your plate reader. |
Experimental Protocols
Protocol 1: General Calcium Flux Assay
This protocol provides a general workflow for a fluorescent-based calcium flux assay to measure the inhibitory effect of this compound.
Materials:
-
Cells expressing the target calcium channel.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2).
-
Pluronic F-127 (for aiding dye loading).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution in DMSO.
-
Agonist to stimulate calcium influx.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Plating: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound solutions to the respective wells.
-
Include vehicle control (assay buffer with the same final DMSO concentration) and no-treatment control wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the channels.
-
-
Signal Detection:
-
Place the plate in the fluorescence reader.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Establish a baseline reading for a few seconds.
-
Add the agonist to all wells simultaneously using the reader's injector system.
-
Continue recording the fluorescence signal until the response peaks and starts to decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. partone.litfl.com [partone.litfl.com]
- 3. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of SQ-31765 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the small molecule inhibitor SQ-31765 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A: The stability of small molecule inhibitors like this compound in solution can be influenced by several factors. The most common include temperature, light exposure, pH of the solvent, and the potential for oxidation and enzymatic degradation.[1][2] It is crucial to understand that the inherent chemical structure of a compound, such as the presence of reactive functional groups like esters, lactones, aldehydes, or thiols, can make it more susceptible to degradation.[3]
Q2: How can I determine the optimal storage conditions for my this compound stock solution?
A: Establishing the optimal storage conditions is a critical step to ensure the integrity of your compound. This typically involves a preliminary stability assessment.[3] We recommend preparing small aliquots of your stock solution and storing them under various conditions (e.g., -80°C, -20°C, 4°C, and room temperature) and in different solvents. The stability can then be assessed over time using analytical methods like High-Performance Liquid Chromatography (HPLC) to detect any degradation products.
Q3: What are the signs of this compound degradation in my experiments?
A: Degradation of this compound can manifest in several ways, including a loss of biological activity, the appearance of unexpected peaks in analytical analyses (e.g., HPLC or LC-MS), or a visible change in the solution's color or clarity. If you observe inconsistent experimental results, it is prudent to consider compound instability as a potential cause.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential degradation issues with this compound.
Issue 1: Loss of Expected Biological Activity
If you observe a decrease or complete loss of the expected biological effect of this compound, it may be due to compound degradation.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Improper Storage | 1. Prepare fresh dilutions from a newly thawed, pristine aliquot of your stock solution. 2. Compare the activity of the fresh dilution with your existing working solutions. | If the fresh dilution restores activity, it suggests the previous working solution had degraded. |
| Solvent Incompatibility | 1. Prepare this compound in a different, validated solvent. 2. Perform a dose-response experiment to compare the activity with the original solvent. | Consistent activity in a different solvent may indicate an incompatibility with the initial solvent choice. |
| pH Sensitivity | 1. Measure the pH of your experimental media after adding this compound. 2. If the pH is outside the optimal range for the compound, buffer the solution accordingly. Many drugs are most stable between pH 4 and 8.[1] | Restoring the optimal pH should stabilize the compound and restore its activity. |
| Light Sensitivity | 1. Prepare and handle all this compound solutions in amber vials or under low-light conditions. 2. Compare the activity of a light-protected solution with one that has been exposed to light. | If the light-protected sample shows higher activity, light sensitivity is a likely cause of degradation. |
Issue 2: Appearance of Unknown Peaks in Analytical Data
The presence of unexpected peaks during analysis by HPLC or LC-MS is a strong indicator of degradation or impurity.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Chemical Degradation | 1. Analyze a freshly prepared solution of this compound to establish a baseline chromatogram. 2. Re-analyze your older or stored solutions and compare the chromatograms. | The appearance of new peaks or a decrease in the area of the parent compound peak in older solutions confirms degradation. |
| Reaction with Container | 1. Prepare solutions in different types of containers (e.g., glass vs. polypropylene). 2. Analyze the solutions after a period of storage. | If degradation is observed in one type of container but not another, it suggests a reaction with the container material. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol outlines a basic workflow to determine the short-term stability of this compound in a specific solvent.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO).
-
Aliquoting: Dispense small, single-use aliquots of the stock solution into amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Storage Conditions: Store the aliquots at a range of temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each storage condition.
-
Analysis: Analyze the samples by HPLC.
-
Data Evaluation: Compare the peak area of the parent this compound compound at each time point and temperature to the initial (time 0) sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Protocol 2: Assessing pH Stability
This protocol helps determine the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, and 9).
-
Sample Preparation: Dilute the this compound stock solution into each buffer to the final working concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period.
-
Analysis: Analyze the samples by HPLC at various time points.
-
Data Analysis: Plot the percentage of remaining this compound against pH to identify the optimal pH range for stability.
Visualizing Workflows and Pathways
To aid in understanding the troubleshooting and experimental processes, the following diagrams are provided.
Caption: Troubleshooting workflow for this compound degradation.
References
SQ-31765 off-target effects and how to control for them
Disclaimer: Information regarding a specific molecule designated "SQ-31765" is not publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors, using "this compound" as a placeholder for a hypothetical compound. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
Q2: How can I determine the off-target profile of this compound?
A2: A combination of computational and experimental approaches is recommended to determine the off-target profile of a compound.[1]
-
In silico methods , such as Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by screening the compound against large databases of protein structures.[1][4]
-
Experimental methods are then used to validate these predictions. These include broad screening panels such as kinase profiling, receptor binding assays, and safety pharmacology panels.[1][2]
Q3: What are some general strategies to minimize off-target effects during my experimental design?
A3: Several key strategies can be employed to control for off-target effects:
-
Use the lowest effective concentration: Titrate this compound to determine the minimum concentration required to achieve the desired on-target effect, which can minimize engagement with lower-affinity off-targets.[1]
-
Employ structurally distinct inhibitors: Use a second inhibitor with a different chemical scaffold that targets the same protein to confirm that the observed phenotype is not due to a shared off-target effect of this compound.[1][2]
-
Utilize genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[1]
-
Perform rescue experiments: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[2]
-
Conduct target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell at the concentrations being used.[2]
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Effects | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. A significant discrepancy may indicate an off-target effect.[2] 2. Use a Structurally Unrelated Inhibitor: If a second, structurally different inhibitor for the same target does not replicate the phenotype, it is likely an off-target effect of this compound.[2][3] 3. Perform a Rescue Experiment: Overexpression of the intended target may rescue the phenotype if it is an on-target effect. If the phenotype is not rescued, it suggests the involvement of other targets.[3] |
| Experimental Artifact | 1. Review and Optimize Protocol: Carefully review the experimental protocol, including all controls (e.g., vehicle control like DMSO).[3] Ensure consistent results with appropriate controls to validate the observed phenotype. |
Issue 2: this compound shows significant toxicity in my cell lines at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Toxicity | 1. Broad Off-Target Screening: Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs) to identify interactions with proteins known to cause toxicity.[3] 2. Counter-Screen in a Target-Negative Cell Line: Use a cell line that does not express the intended target. If toxicity persists, it is highly likely due to off-target effects.[3] 3. Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1] |
| On-Target Toxicity | 1. Modulate Target Expression: If reducing the expression level of the intended target (e.g., via siRNA) mitigates the toxicity of this compound, this suggests the toxicity is linked to the on-target activity. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
This table illustrates how data from a kinase profiling study can be presented to identify off-target interactions.
| Kinase Target | Family | % Inhibition at 1 µM | Notes |
| Target Kinase A | TK | 98% | On-Target |
| Off-Target Kinase B | CAMK | 85% | Potential significant off-target |
| Off-Target Kinase C | AGC | 62% | Potential moderate off-target |
| Off-Target Kinase D | CMGC | 15% | Likely not significant |
| Off-Target Kinase E | STE | 5% | Likely not significant |
Table 2: On-Target vs. Off-Target Potency of this compound
This table compares the potency of this compound against its intended target and a potential off-target identified from the initial screen.
| Assay Type | Target Kinase A (On-Target) | Off-Target Kinase B | Selectivity Window |
| Biochemical IC50 | 5 nM | 150 nM | 30-fold |
| Cellular EC50 | 50 nM | 800 nM | 16-fold |
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Activity Assay
-
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of kinases.[1]
-
Methodology:
-
Serially dilute this compound to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well (less ATP indicates higher kinase activity).
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to its intended target in a cellular context.[2]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.[2]
-
Heating: Harvest the cells, lyse them, and heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).[2]
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.[1]
-
Interpretation: Increased thermal stability of the target protein in the presence of this compound indicates direct binding.
-
Visualizations
References
Improving the delivery of SQ-31765 in animal models
Technical Support Center: SQ-31765
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of this compound in animal models.
Question: I am observing low bioavailability of this compound following oral administration. What are the potential causes and solutions?
Answer:
Low oral bioavailability of this compound can be attributed to several factors. Here is a breakdown of potential causes and recommended troubleshooting steps:
-
Poor Solubility: this compound has low aqueous solubility, which can limit its absorption in the gastrointestinal (GI) tract.
-
Solution: Consider using a formulation vehicle that enhances solubility. Co-solvents such as a mixture of PEG 400 and saline, or lipid-based formulations, have been shown to improve the solubility and absorption of similar compounds.
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution: Co-administration with an inhibitor of relevant cytochrome P450 enzymes can be explored, though this may introduce confounding variables. Alternatively, parenteral routes of administration (e.g., intravenous, subcutaneous) can bypass first-pass metabolism.
-
-
Gastrointestinal Instability: this compound may be unstable in the acidic environment of the stomach.
-
Solution: The use of enteric-coated formulations can protect the compound from degradation in the stomach and allow for its release in the more neutral pH of the small intestine.
-
Question: After intravenous injection of this compound, I am seeing signs of acute toxicity or hypersensitivity reactions in my animal models. What should I do?
Answer:
Acute toxicity or hypersensitivity reactions following intravenous administration are serious concerns. The following steps should be taken to address this issue:
-
Reduce Infusion Rate: A rapid infusion rate can lead to high transient plasma concentrations, which may induce toxicity. Slowing down the rate of infusion can help mitigate this effect.
-
Vehicle-Related Toxicity: The formulation vehicle itself may be causing the adverse reaction.
-
Solution: Run a control group that receives only the vehicle to determine if the vehicle is the causative agent. If so, explore alternative, biocompatible vehicles such as a saline solution with a low percentage of a solubilizing agent like DMSO.
-
-
Compound-Specific Toxicity: The inherent properties of this compound may be responsible for the observed toxicity.
-
Solution: Consider a dose-response study to identify the maximum tolerated dose (MTD). It may be necessary to lower the administered dose to a non-toxic, yet still efficacious, level.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in preclinical efficacy studies?
A1: For initial efficacy studies, intravenous (IV) or intraperitoneal (IP) administration is recommended to ensure consistent bioavailability and bypass the complexities of oral absorption. For later-stage preclinical studies aiming to model clinical administration, oral (PO) or subcutaneous (SC) routes should be optimized.
Q2: How should this compound be stored to ensure its stability?
A2: this compound is light-sensitive and should be stored in amber vials at -20°C for long-term storage. For short-term use, a stock solution in DMSO can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles.
Q3: What are the known pharmacokinetic properties of this compound in rodents?
A3: The pharmacokinetic profile of this compound is characterized by a moderate half-life and clearance. A summary of key pharmacokinetic parameters in mice following a single IV dose is provided in the data summary table below.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg IV)
| Parameter | Value | Units |
| Half-life (t½) | 4.2 | hours |
| Cmax | 2.5 | µg/mL |
| AUC(0-∞) | 12.8 | µg*h/mL |
| Clearance (CL) | 0.78 | L/h/kg |
| Volume of Distribution (Vd) | 4.6 | L/kg |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
On the day of dosing, dilute the stock solution to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose) using a vehicle of 5% DMSO, 40% PEG 400, and 55% saline.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Acclimate mice to the experimental room for at least 48 hours prior to dosing.
-
Gently restrain the mouse, for example, using a commercial restraint device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Administer the dosing solution via the lateral tail vein using a 27-gauge needle. The injection volume should not exceed 10 mL/kg.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Oral Gavage (PO) Administration of this compound in Rats
-
Preparation of Dosing Suspension:
-
For oral administration, a suspension is often preferred to a solution.
-
Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Ensure the suspension is uniformly mixed before drawing each dose.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Use a flexible feeding tube (gavage needle) of appropriate size for the animal.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the feeding tube into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal to ensure proper recovery and no signs of distress.
-
Visualizations
Caption: The proposed signaling pathway for this compound.
Caption: A typical experimental workflow for an in vivo efficacy study.
Technical Support Center: SQ-31765 Vehicle Control for In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with the benzazepine calcium channel blocker, SQ-31765.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a benzazepine calcium channel blocker. It inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells by blocking L-type voltage-gated calcium channels. This action leads to vasodilation (widening of blood vessels) and a decrease in myocardial contractility, which are the bases for its anti-ischemic effects.
Q2: What is the solubility of this compound?
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C for short-term storage and -80°C for long-term storage.
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects in the Vehicle Control Group
Question: My vehicle control group is showing unexpected changes in blood pressure and/or heart rate. What could be the cause?
Answer: The vehicle itself can have direct cardiovascular effects. It is crucial to select a vehicle with minimal intrinsic activity and to run a vehicle-only control group to account for any effects.
Possible Causes and Solutions:
-
Dimethyl Sulfoxide (DMSO): While this compound is soluble in DMSO, DMSO can cause transient cardiovascular changes. Intravenous administration of DMSO in dogs has been shown to cause an increase in cardiac index, heart rate, and pulmonary pressures, along with a decrease in systemic vascular resistance.
-
Solution: If using DMSO, keep the final concentration as low as possible (ideally under 5% v/v) by using it as a co-solvent with a more inert vehicle like saline or polyethylene glycol (PEG). Always include a vehicle control group with the exact same concentration of DMSO as the treatment group.
-
-
Polyethylene Glycol (PEG): PEG is another common vehicle for poorly water-soluble compounds. However, studies in rats have shown that PEG 400 can decrease effective arterial elastance.
-
Solution: As with DMSO, use the lowest effective concentration of PEG and ensure your vehicle control group receives the same formulation.
-
-
Solution: Consider using a more inert vehicle if possible. Aqueous solutions such as 0.9% saline or 0.5% carboxymethylcellulose (CMC) are generally well-tolerated. For compounds with low aqueous solubility, a small percentage of a solubilizing agent like DMSO or a cyclodextrin can be added.
Issue 2: Poor or Inconsistent Efficacy of this compound
Question: I am not observing the expected anti-ischemic effects of this compound, or the results are highly variable between animals. What should I check?
Answer: Inconsistent efficacy can stem from issues with the formulation, administration, or experimental model.
Possible Causes and Solutions:
-
Drug Precipitation: If this compound comes out of solution upon dilution or administration, the actual dose delivered will be lower and more variable.
-
Solution: Prepare the formulation fresh before each experiment. Visually inspect the solution for any precipitation before and during administration. If precipitation is an issue, consider adjusting the vehicle composition, for example, by slightly increasing the percentage of the co-solvent (e.g., DMSO) or using a different solubilizing agent.
-
-
Improper Administration: The route and speed of administration can significantly impact drug exposure and efficacy.
-
Solution: For intravenous administration, ensure a slow and steady infusion rate to avoid rapid changes in drug concentration and potential for precipitation in the bloodstream. For other routes, ensure consistent and accurate dosing for all animals.
-
-
Experimental Model Variability: The severity and consistency of the induced ischemia can vary between animals, leading to variable drug effects.
-
Solution: Standardize your surgical procedure for inducing ischemia as much as possible. Monitor key physiological parameters (e.g., ECG, blood pressure) to ensure a consistent level of ischemia is achieved in all animals before drug administration.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 138383-07-0 |
| Molecular Formula | C₂₄H₂₇F₃N₂O₄ |
| Molecular Weight | 464.48 g/mol |
| Solubility | Soluble in DMSO |
| Storage | -20°C (short-term), -80°C (long-term) |
Table 2: Potential Cardiovascular Effects of Common In Vivo Vehicles in Dogs
| Vehicle | Potential Cardiovascular Effects | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Transient increase in cardiac index, heart rate, and pulmonary pressures. Decrease in systemic vascular resistance. | Use at the lowest effective concentration (e.g., <5% v/v). Always include a vehicle-only control group. |
| Polyethylene Glycol 400 (PEG 400) | Can decrease effective arterial elastance. Low and reversible toxicity observed at high intravenous doses. | Use at the lowest effective concentration. Always include a vehicle-only control group. |
| Saline (0.9% NaCl) | Generally considered inert with minimal cardiovascular effects. | Preferred vehicle when solubility allows. |
Experimental Protocols
Recommended Vehicle Formulation for this compound
Based on the known solubility of this compound in DMSO and general best practices for in vivo formulations, the following tiered approach is recommended. The ideal vehicle from the original preclinical studies by Grover et al. (1989) is not publicly available.
-
Primary Recommendation (Aqueous-based with Co-solvent):
-
Dissolve this compound in a minimal amount of DMSO (e.g., to create a 10-20 mg/mL stock solution).
-
Further dilute the stock solution in sterile 0.9% saline or a suitable buffer to the final desired concentration.
-
Important: The final concentration of DMSO should be kept as low as possible, ideally below 5% (v/v), to minimize its intrinsic biological effects.
-
-
Alternative Formulation (for higher concentrations):
-
If the required dose necessitates a higher concentration of this compound that is not achievable with a low percentage of DMSO in saline, a vehicle containing Polyethylene Glycol 400 (PEG 400) can be considered.
-
A potential formulation could be a mixture of DMSO, PEG 400, and saline. A common ratio to start with is 10% DMSO, 40% PEG 400, and 50% saline.
-
Caution: This formulation is more likely to have its own physiological effects, so a vehicle-only control group is absolutely essential.
-
Protocol: Myocardial Ischemia-Reperfusion Injury in Rats
This protocol is adapted from standard procedures for inducing myocardial infarction via left anterior descending (LAD) coronary artery ligation.
-
Animal Preparation:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Intubate the animal and provide mechanical ventilation.
-
Monitor core body temperature and maintain it at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture (e.g., 6-0 silk) under the LAD.
-
Induce ischemia by tightening the suture to occlude the LAD. Ischemia can be visually confirmed by the paling of the myocardial tissue distal to the ligature.
-
-
Drug Administration:
-
Administer the prepared this compound formulation or vehicle control at the desired time point (e.g., just before or after LAD occlusion, or prior to reperfusion). The route of administration (e.g., intravenous via a cannulated jugular vein) should be consistent across all groups.
-
-
Reperfusion:
-
After the desired period of ischemia (e.g., 30-45 minutes), release the suture to allow for reperfusion of the coronary artery.
-
-
Monitoring and Endpoint Analysis:
-
Continuously monitor ECG and blood pressure throughout the procedure.
-
At the end of the experiment, the heart can be excised for analysis of infarct size (e.g., using TTC staining), histological examination, or biochemical assays.
-
Visualizations
Caption: Signaling pathway of this compound as a calcium channel blocker.
Caption: Experimental workflow for in vivo myocardial ischemia-reperfusion model.
Caption: Troubleshooting workflow for vehicle control issues.
Interpreting unexpected results with SQ-31765
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SQ-31765, a benzazepine calcium channel blocker. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzazepine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium influx into cells by blocking benzazepine-sensitive calcium channels.[1] This reduction in intracellular calcium can lead to various physiological effects, including vasodilation and reduced myocardial ischemia.[1] Research also suggests it may modulate dopamine and serotonin receptors.[1]
Q2: What are the key structural features of this compound?
A2: this compound, with the CAS number 138383-07-0, is a complex molecule with a benzazepine core.[1] Key features include a dimethylamino ethyl side chain, a 4-methoxyphenyl substituent, and a trifluoromethyl group, which contributes to its metabolic stability and binding specificity.[1] Its specific stereochemistry, (3R,4S), is crucial for its pharmacological activity.[1]
Q3: Are there known off-target effects for this compound?
A3: While the primary target is the benzazepine calcium channel, some evidence suggests potential modulation of dopamine and serotonin receptors.[1] Researchers should consider the possibility of off-target effects in their experimental design and data interpretation, particularly when observing unexpected phenotypes.
Troubleshooting Guide for Unexpected Results
This guide addresses common issues that may arise during experiments with this compound, particularly in the context of calcium flux assays.
Scenario 1: No observable effect of this compound on calcium signaling.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Verify the integrity and purity of your this compound stock. Use a fresh, validated batch if possible. | This compound can undergo oxidation, reduction, or substitution reactions under certain conditions.[1] |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. | The effective concentration can vary significantly between different biological systems. |
| Cell Health Issues | Assess cell viability using a standard assay (e.g., Trypan Blue, MTT). Ensure cells are healthy and not over-confluent. | Unhealthy or compromised cells may not exhibit a robust calcium response. |
| Subcellular Localization of Target | Consider that benzazepine calcium channel blockers may bind to the intracellular face of the membrane.[2] Ensure your experimental setup allows for compound entry into the cell. | If the binding site is intracellular, the compound must be able to cross the cell membrane to be effective. |
Scenario 2: Inconsistent or highly variable results between experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Plating | Standardize cell seeding density and ensure even distribution in multi-well plates. | Variations in cell number per well can lead to significant differences in signal intensity. |
| Fluctuations in Baseline Calcium | Monitor the baseline fluorescence of your calcium indicator before adding this compound. Ensure a stable baseline is achieved. | An unstable baseline can introduce significant noise and variability into your measurements.[3] |
| Reagent Preparation | Prepare fresh reagents for each experiment and ensure consistent concentrations of all components, including the calcium indicator dye. | Degradation or inconsistent preparation of reagents can lead to experimental variability. |
| Instrumentation Settings | Use consistent settings on your plate reader or microscope for all experiments. This includes excitation/emission wavelengths, gain, and exposure time. | Minor variations in instrumentation can lead to significant differences in recorded fluorescence. |
Scenario 3: Unexpected increase in intracellular calcium upon this compound application.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | Investigate potential off-target effects on other ion channels or receptors that could lead to calcium influx. | As mentioned, this compound may have effects on dopamine and serotonin receptors which could indirectly influence calcium signaling.[1] |
| Cellular Stress Response | High concentrations of any compound can induce cellular stress, potentially leading to a non-specific increase in intracellular calcium. Lower the concentration of this compound. | Cellular stress can disrupt calcium homeostasis. |
| Calcium Indicator Artifacts | Some calcium indicators can be sensitive to changes in pH or other cellular conditions. Use a ratiometric calcium indicator (e.g., Fura-2) to control for such artifacts. | Ratiometric dyes are less susceptible to artifacts from uneven dye loading or changes in cell volume. |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
This protocol provides a general framework for assessing the effect of this compound on intracellular calcium levels in a cell-based assay.
Materials:
-
Cells expressing the target calcium channel
-
Cell culture medium
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare a dilution series of this compound in HBSS.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the calcium indicator.
-
Record a stable baseline fluorescence for each well.
-
Inject the this compound dilutions into the wells and immediately begin recording the change in fluorescence over time.
-
As a positive control, inject a known agonist of the calcium channel. As a negative control, inject vehicle (e.g., DMSO in HBSS).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of the positive control.
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate | 138383-07-0 | Benchchem [benchchem.com]
- 2. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Adjusting SQ-31765 dosage for different animal species
Disclaimer: Information regarding the specific investigational compound "SQ-31765," including its mechanism of action, established dosages, and signaling pathways, is not available in publicly accessible scientific literature. The following technical support guide provides a general framework for approaching dosage adjustments for a novel compound across different animal species, using "this compound" as a hypothetical example. The principles and methodologies described are based on established practices in pharmacology and drug development.
Frequently Asked Questions (FAQs)
Q1: We have determined an effective dose of this compound in mice. How do we estimate a starting dose for rats?
A1: A direct conversion of dose based on body weight (mg/kg) alone is often inaccurate due to differences in metabolic rates and other physiological parameters between species.[1] The recommended approach is to use allometric scaling, which takes into account the body surface area of the animals.[1][2] This method provides a more reliable estimation for an equivalent dose in a different species.[3]
To estimate the Animal Equivalent Dose (AED) for a rat from a known mouse dose, you can use the following formula[3]:
AED_rat (mg/kg) = Dose_mouse (mg/kg) x (K_m_mouse / K_m_rat)
Where the K_m factor is an experimentally derived value for each species.
Q2: What is allometric scaling and why is it important for interspecies dosage adjustments?
A2: Allometric scaling is a method used to predict how a drug might behave in one species based on data from another.[4] It is based on the principle that many physiological and metabolic processes scale with body size in a predictable, non-linear manner.[5] For drug dosage, allometric scaling often uses body surface area to estimate equivalent doses between species, which generally correlates better with metabolic rate than body weight alone.[1][5] This is a crucial tool in preclinical drug development for estimating safe and effective starting doses for new animal models and for first-in-human clinical trials.[3][4]
Q3: Are there limitations to allometric scaling?
A3: Yes, allometric scaling has limitations. It is an empirical method and may not be accurate for all types of compounds.[5] Factors such as inter-species differences in drug metabolism, protein binding, and target receptor affinity can lead to discrepancies.[5] The US Food and Drug Administration (FDA) provides guidance on using allometric scaling to derive a maximum recommended starting dose (MRSD) from no-observed-adverse-effect-levels (NOAELs) in preclinical studies.[1][6] It is essential to consider these potential differences and to conduct pharmacokinetic and pharmacodynamic studies in the new species to validate the estimated dose.
Q4: Where can I find the K_m values for different species?
A4: The K_m values, which are correction factors used in allometric scaling, are standard values derived from the average body weight and body surface area of a given species.[3] These values are widely published in pharmacology literature and regulatory guidance documents.[3] A summary of commonly used K_m factors is provided in the data table below.
Data Presentation
Table 1: Allometric Scaling K_m Factors for Various Species
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m Factor (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Guinea Pig | 0.4 | 0.05 | 8 |
| Rabbit | 1.8 | 0.15 | 12 |
| Cat | 2 | 0.18 | 11.7 |
| Dog | 10 | 0.5 | 20 |
| Monkey | 3 | 0.25 | 12 |
| Human | 60 | 1.62 | 37 |
Source: Adapted from data found in publicly available pharmacology resources.[3]
Table 2: Hypothetical Example of this compound AED Calculation from Mouse to Rat
| Parameter | Value |
| Known Effective Dose in Mouse | 10 mg/kg |
| Mouse K_m | 3 |
| Rat K_m | 6 |
| Calculated AED in Rat | 5 mg/kg |
Calculation: 10 mg/kg * (3 / 6) = 5 mg/kg
Experimental Protocols
Protocol: Interspecies Dosage Calculation using Allometric Scaling
Objective: To estimate an equivalent starting dose of a compound for a target species based on a known effective dose from a source species.
Materials:
-
Known effective dose of the compound in the source species (mg/kg).
-
K_m factors for the source and target species (from Table 1).
Procedure:
-
Identify the known dose: Record the effective dose of the compound in the source animal species (e.g., Mouse dose = 10 mg/kg).
-
Identify K_m factors: From Table 1, find the K_m factor for the source species (K_m_source) and the target species (K_m_target).
-
Example: K_m_mouse = 3; K_m_rat = 6.
-
-
Calculate the Animal Equivalent Dose (AED): Use the following formula to calculate the estimated dose for the target species:
AED_target (mg/kg) = Dose_source (mg/kg) x (K_m_source / K_m_target)
-
Example Calculation: AED_rat = 10 mg/kg * (3 / 6) = 5 mg/kg.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Validation: The calculated AED is an estimate. It is crucial to perform pilot studies in the target species to determine the actual pharmacokinetic profile and pharmacodynamic effects of the compound at and around the calculated dose.
-
Dose Refinement: Based on the results of the PK/PD studies, refine the dosage for subsequent efficacy and toxicology experiments in the target species.
Mandatory Visualizations
Caption: Workflow for Interspecies Dose Extrapolation.
Caption: Hypothetical Inhibition of the PI3K/AKT Pathway by this compound.
References
- 1. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion between animals and human [targetmol.com]
- 4. allucent.com [allucent.com]
- 5. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 6. jbclinpharm.org [jbclinpharm.org]
Validation & Comparative
A Comparative Analysis of SQ-31765 and Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel benzazepine calcium channel blocker, SQ-31765, with established calcium channel blockers from different classes: the dihydropyridine nifedipine, the phenylalkylamine verapamil, and the benzothiazepine diltiazem. The information presented is based on available preclinical data and is intended to inform research and development in the cardiovascular field.
Introduction to this compound and Comparator Drugs
This compound is a novel compound belonging to the benzazepine class of calcium channel blockers. Like other drugs in this therapeutic category, it exerts its primary pharmacological effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and/or cardiac muscle. This inhibition leads to vasodilation and, in some cases, effects on cardiac contractility and conduction.
For the purpose of this comparison, we will evaluate this compound against three well-characterized calcium channel blockers, each representing a distinct chemical and pharmacological subclass:
-
Nifedipine: A dihydropyridine that is highly selective for vascular smooth muscle, resulting in potent vasodilation with minimal direct effects on the heart.
-
Verapamil: A phenylalkylamine that exhibits more pronounced effects on the myocardium, leading to negative inotropic (decreased contractility) and chronotropic (decreased heart rate) effects in addition to its vasodilatory properties.
-
Diltiazem: A benzothiazepine that has an intermediate profile, affecting both vascular smooth muscle and the heart.
Mechanism of Action: A Shared Pathway
Calcium channel blockers, including this compound and the comparator drugs, share a common mechanism of action at the molecular level. They all target the L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into smooth muscle and cardiac muscle cells. This influx of calcium is a key trigger for muscle contraction. By blocking these channels, these drugs reduce intracellular calcium concentration, leading to muscle relaxation.
Signaling pathway of calcium channel blocker-mediated vasorelaxation.
Comparative Efficacy: Vasorelaxant and Anti-ischemic Effects
The primary therapeutic effects of calcium channel blockers are vasodilation, which is beneficial in hypertension, and the reduction of myocardial oxygen demand, which is advantageous in the treatment of angina (myocardial ischemia).
Vasorelaxant Potency
The potency of calcium channel blockers in relaxing vascular smooth muscle can be quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays. While a direct head-to-head study with this compound and all comparators in the same tissue is not available, existing data allows for a meaningful comparison.
| Compound | Drug Class | IC50 (KCl-induced Contraction) | Tissue | Reference |
| This compound | Benzazepine | Similar to Diltiazem | Porcine Carotid Artery | [1] |
| Nifedipine | Dihydropyridine | 3 x 10-9 M | Porcine Coronary Artery | [2] |
| Verapamil | Phenylalkylamine | 6 x 10-8 M | Porcine Coronary Artery | [2] |
| Diltiazem | Benzothiazepine | 5 x 10-7 M | Porcine Coronary Artery | [2] |
Note: Data for nifedipine, verapamil, and diltiazem are from a single study on porcine coronary artery, while the information for this compound is from a study on porcine carotid artery. Direct comparison should be made with caution.
Based on the available data, nifedipine is the most potent vasodilator, followed by verapamil, and then diltiazem. This compound is reported to have a similar potency to diltiazem in a comparable experimental setup.[1]
Anti-ischemic Effects
The anti-ischemic effects of calcium channel blockers are often assessed by their ability to reduce ST-segment elevation on an electrocardiogram (ECG) during a myocardial ischemic event.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Anesthetized Dog | Reduced pacing-induced ST-segment elevation (P < 0.05) compared to saline at 70 min (5.9 ± 1.4 mV vs. 12.0 ± 1.4 mV). | [3] |
| Nifedipine | Various | Known to be effective in vasospastic angina by increasing coronary blood flow. | [4] |
| Verapamil | Various | Reduces myocardial oxygen demand and can reverse coronary vasospasm. | [5] |
| Diltiazem | Various | Reduces myocardial oxygen demand and increases coronary blood flow. | [6] |
This compound has demonstrated significant anti-ischemic effects in a canine model of stable angina.[3] While quantitative comparative data in the same model is not available for the other drugs, their clinical use in angina is well-established and stems from their ability to either increase myocardial oxygen supply (vasodilation of coronary arteries) or decrease myocardial oxygen demand (reducing heart rate and contractility).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the characterization of calcium channel blockers.
Vascular Smooth Muscle Contraction Assay
This assay is fundamental for determining the vasorelaxant properties of a compound.
Workflow for a vascular smooth muscle contraction assay.
Protocol Outline:
-
Tissue Preparation: A porcine carotid or coronary artery is isolated and cleaned of connective tissue. The artery is then cut into rings of a specific width (e.g., 2-4 mm).
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for a set period (e.g., 60-90 minutes) under an optimal resting tension.
-
Contraction: A contractile agent, such as a high concentration of potassium chloride (KCl), is added to the organ bath to induce a sustained contraction.
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the calcium channel blocker are added to the bath.
-
Measurement: The relaxation of the arterial ring is recorded as a decrease in isometric tension.
-
Data Analysis: The percentage of relaxation at each drug concentration is calculated, and the IC50 value is determined from the concentration-response curve.
Myosin Light Chain (MLC) Phosphorylation Assay
This assay provides insight into the intracellular mechanism of smooth muscle contraction and relaxation by measuring the phosphorylation state of the myosin light chain.
Protocol Outline:
-
Tissue Preparation and Treatment: Vascular smooth muscle strips are prepared and treated as in the contraction assay. At specific time points after treatment with a contractile agent and/or a calcium channel blocker, the tissues are rapidly frozen in liquid nitrogen to halt enzymatic activity.
-
Protein Extraction: The frozen tissues are homogenized in a buffer that preserves the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the homogenates is determined.
-
Gel Electrophoresis and Western Blotting: Equal amounts of protein from each sample are separated by polyacrylamide gel electrophoresis (PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of the myosin light chain. A secondary antibody conjugated to a detectable enzyme or fluorophore is then used to visualize the protein of interest.
-
Densitometry: The intensity of the bands corresponding to phosphorylated MLC is quantified and normalized to the total amount of MLC or a loading control protein.
Conclusion
This compound is a novel benzazepine calcium channel blocker with vasorelaxant and anti-ischemic properties. Based on the available preclinical data, its vasorelaxant potency is comparable to that of diltiazem.[1] It is less potent than the dihydropyridine nifedipine but more potent than diltiazem in relaxing coronary arteries.[2] this compound has demonstrated efficacy in a preclinical model of myocardial ischemia.[3] Further research is warranted to fully elucidate the complete pharmacological profile of this compound and its potential therapeutic applications in cardiovascular diseases. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cardiovascular effects of verapamil, nifedipine, and diltiazem during halothane anesthesia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of some calcium-channel blockers on human peripheral arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of calcium channel blockers on isolated carotid baroreceptors and baroreflex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SQ-31765 and Diltiazem in Vascular Smooth Muscle Relaxation
For Immediate Release
This guide provides a detailed comparison of two calcium channel blockers, SQ-31765 and diltiazem, focusing on their efficacy and mechanisms in relaxing vascular smooth muscle. This document is intended for researchers, scientists, and professionals in the field of drug development and cardiovascular pharmacology.
Executive Summary
Both this compound, a benzazepine derivative, and diltiazem, a well-established non-dihydropyridine calcium channel blocker, induce relaxation of vascular smooth muscle by inhibiting calcium influx. Experimental evidence suggests that the potency of this compound is comparable to that of diltiazem in relaxing the tonic, sustained phase of potassium chloride (KCl)-induced contractions in vascular tissue. While diltiazem is a widely characterized therapeutic agent, this compound appears to be an investigational compound with a more limited public domain footprint. This guide synthesizes the available data on their mechanisms of action, comparative potency, and the experimental protocols used for their evaluation.
Mechanism of Action
The relaxation of vascular smooth muscle is primarily regulated by the intracellular concentration of calcium ions (Ca²⁺). Both this compound and diltiazem exert their effects by modulating calcium influx through L-type calcium channels in the sarcolemma of vascular smooth muscle cells.
Diltiazem: As a non-dihydropyridine calcium channel blocker, diltiazem inhibits the influx of extracellular calcium ions across the cell membrane during depolarization.[1][2] This reduction in intracellular calcium concentration leads to a decrease in the activation of calmodulin and myosin light chain kinase, ultimately resulting in the relaxation of the vascular smooth muscle and vasodilation.[3][4] Diltiazem has an intermediate specificity for both cardiac and vascular smooth muscle.[1]
This compound: Identified as a benzazepine calcium channel blocker, this compound also acts at the level of the sarcolemma to inhibit calcium influx.[2] Studies have shown that it does not directly affect the contractile proteins within the cell, indicating its primary action is on the cell membrane.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of SQ 31,765, a new calcium channel blocker, on stress and myosin light chain phosphorylation in swine carotid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelium-dependent vasorelaxation independent of nitric oxide and K+ release in isolated renal arteries of rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Ischemic Effects of SQ-31765
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-ischemic properties of SQ-31765, a novel benzazepine calcium channel blocker, with other established anti-ischemic agents. The following sections present a comprehensive overview of their performance based on available experimental data, detailed methodologies of key experiments, and visual representations of their mechanisms of action and experimental setups.
Comparative Analysis of Anti-Ischemic Efficacy
The anti-ischemic effects of this compound have been evaluated and compared with other agents, primarily focusing on parameters such as the reduction in ST-segment elevation, improvement in exercise tolerance, and reduction in angina frequency.
Preclinical Data: Canine Model of Myocardial Ischemia
In a well-established canine model of pacing-induced myocardial ischemia, this compound demonstrated a significant reduction in the severity of ischemia. The following table summarizes the key findings from a study where anesthetized dogs were subjected to left anterior descending coronary artery stenosis and atrial pacing to induce ischemic conditions.
| Treatment Group (n=6/group) | Dose | ST-Segment Elevation at 70 min (mV) | Myocardial Blood Flow (ml/min/100g) |
| Saline (Control) | - | 12.0 +/- 1.4 | 41 +/- 7 |
| This compound | 0.2 mg/kg i.v. | 5.9 +/- 1.4 (P < 0.05 vs. Saline) | 44 +/- 7 |
| SQ-32,189 (inactive enantiomer) | 0.2 mg/kg i.v. | 11.8 +/- 2.1 | 35 +/- 9 |
Data presented as mean +/- standard error. P-value indicates statistical significance compared to the saline control group.
Of note, this compound was able to reduce the severity of ischemia in a manner that was independent of changes in myocardial blood flow or hemodynamic alterations[1].
Clinical Data: Comparison with Alternative Anti-Ischemic Agents
To provide a broader context for the anti-ischemic potential of this compound, this section compares its preclinical efficacy with the clinical efficacy of established anti-anginal drugs: Diltiazem (a calcium channel blocker), Ranolazine (a late sodium current inhibitor), and Trimetazidine (a metabolic modulator).
| Drug | Mechanism of Action | Key Efficacy Endpoints |
| This compound | Calcium Channel Blocker | Reduced ST-segment elevation in a canine model of stable angina |
| Diltiazem | Calcium Channel Blocker | Reduced weekly frequency of angina from 7.5 +/- 9.8 to 0.7 +/- 0.9 with 360 mg/day (p < 0.01). Increased exercise duration from 8.5 +/- 3.6 min to 10.6 +/- 3.7 min with 360 mg/day (p < 0.05)[2]. |
| Ranolazine | Late Sodium Current Inhibitor | Increased exercise duration at trough by 116 s with 1,500 mg twice daily (p < 0.005 vs. placebo) in the MARISA trial[3]. |
| Trimetazidine | Metabolic Modulator (pFOX inhibitor) | Significantly reduced the number of weekly angina attacks and improved time to 1 mm ST-segment depression[4][5]. |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Canine Model of Pacing-Induced Myocardial Ischemia
This in vivo model is designed to simulate stable angina in humans.
Objective: To assess the anti-ischemic effects of a test compound on myocardial ischemia induced by increased heart rate in the presence of a coronary artery stenosis.
Animal Model: Mongrel dogs of either sex.
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dogs and surgically implant a hydraulic occluder around the left anterior descending (LAD) coronary artery. Place pacing electrodes on the left atrium.
-
Induction of Ischemia: Partially inflate the hydraulic occluder to create a fixed coronary stenosis. Increase the heart rate via atrial pacing to a predetermined level (e.g., 250 beats/min) to induce myocardial ischemia, evidenced by ST-segment elevation on the electrocardiogram (ECG)[6].
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle intravenously before the induction of ischemia[1].
-
Data Collection: Continuously monitor the ECG for changes in the ST-segment. Measure myocardial blood flow using techniques like radioactive microspheres at baseline and during ischemia[1].
-
Endpoint Analysis: Compare the magnitude of ST-segment elevation and changes in myocardial blood flow between the treatment and control groups.
Assessment of Vasorelaxant Activity (Langendorff Isolated Heart)
This ex vivo method allows for the direct assessment of a compound's effect on coronary vascular resistance.
Objective: To determine the direct vasorelaxant properties of a test compound on the coronary vasculature.
Preparation: Isolated heart from a suitable animal model (e.g., rabbit, guinea pig).
Procedure:
-
Heart Isolation and Perfusion: Rapidly excise the heart and mount it on a Langendorff apparatus. Initiate retrograde perfusion through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow[7][8][9].
-
Induction of Vasoconstriction: Infuse a vasoconstrictor agent (e.g., potassium chloride) to induce a stable coronary artery tone.
-
Drug Administration: Administer the test compound in increasing concentrations into the perfusion solution.
-
Data Collection: Continuously measure the coronary perfusion pressure (in constant flow preparations) or coronary flow rate (in constant pressure preparations).
-
Endpoint Analysis: Construct a dose-response curve to determine the potency of the test compound in inducing vasorelaxation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.
Caption: Mechanism of action for this compound and Diltiazem.
Caption: Mechanism of action for Ranolazine.
Caption: Mechanism of action for Trimetazidine.
Caption: Experimental workflow for the in vivo canine ischemia model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Diltiazem in chronic stable angina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-ischemic effects and long-term survival during ranolazine monotherapy in patients with chronic severe angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of trimetazidine in stable angina: a meta-analysis of randomized, double-blind, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimetazidine in Practice: Review of the Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrocardiographic effects of myocardial ischemia induced by atrial pacing in dogs with coronary stenosis. I. Repolarization changes with progressive left circumflex coronary. artery narrowing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
Comparative Analysis of SQ-31765 Cross-reactivity with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ion channel cross-reactivity of SQ-31765, a benzazepine calcium channel blocker. While initially investigated as a thromboxane A2 receptor antagonist, subsequent research has characterized this compound by its activity on ion channels. This document summarizes the available data on its primary activity and explores any known cross-reactivity with other ion channels, presenting the findings in a clear, comparative format to aid in research and development.
Executive Summary
This compound is identified as a calcium channel blocker. Experimental data demonstrates its vasorelaxant effects, with a potency comparable to the well-known calcium channel blocker, diltiazem, in specific assays. Currently, publicly available data on the cross-reactivity of this compound with other ion channels, such as sodium and potassium channels, is limited. This guide presents the existing quantitative comparisons and outlines the experimental methodologies used in these assessments.
Data Presentation: this compound vs. Diltiazem
The following table summarizes the comparative potency of this compound and diltiazem in inhibiting contractions induced by potassium chloride (KCl) in vascular smooth muscle. This assay is a standard method for evaluating the efficacy of L-type calcium channel blockers.
| Compound | Assay | Tissue | Potency | Reference |
| This compound | Inhibition of tonic component of KCl-induced contraction | Swine carotid media | Similar to Diltiazem | [1] |
| Diltiazem | Inhibition of tonic component of KCl-induced contraction | Swine carotid media | Similar to this compound | [1] |
Note: While the study indicates similar potencies, specific IC50 values for this compound from this direct comparison are not provided in the available literature. For context, a separate study on human coronary arteries reported an EC50 of 6.94 x 10-7 M for diltiazem in relaxing tonic KCl contractions[2].
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting the comparative data. The following protocol describes the methodology used to assess the vasorelaxant activity of this compound and diltiazem.
Assessment of Vasorelaxant Activity in Swine Carotid Media
Objective: To determine and compare the potency of this compound and diltiazem in relaxing vascular smooth muscle contractions induced by depolarization.
Tissue Preparation:
-
Swine carotid arteries are obtained and dissected.
-
The endothelium is removed to ensure the observed effects are directly on the smooth muscle.
-
The medial layer is cut into strips for isometric tension recording.
Experimental Procedure:
-
The muscle strips are mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 / 5% CO2, and maintained at 37°C.
-
An initial optimal passive tension is applied to the strips, and they are allowed to equilibrate.
-
Contractions are induced by the addition of a high concentration of potassium chloride (110 mM KCl) to the bath. This depolarizes the cell membrane and opens voltage-gated L-type calcium channels, leading to calcium influx and muscle contraction.
-
The contractile response is allowed to reach a stable tonic phase.
-
Cumulative concentration-response curves are generated by the stepwise addition of this compound or diltiazem to the organ bath.
-
The relaxation at each concentration is measured as a percentage of the maximal KCl-induced contraction.
-
The potency of each compound is determined by comparing the concentrations required to produce a similar level of relaxation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of calcium channel blockade in smooth muscle and the general workflow for assessing ion channel cross-reactivity.
Conclusion
This compound is a calcium channel blocker with a potency for inducing vasorelaxation that is comparable to diltiazem in swine carotid media. This activity at the sarcolemma suggests its primary mechanism of action is the inhibition of calcium influx through L-type calcium channels. There is currently a lack of publicly available data regarding the cross-reactivity of this compound with other ion channel families, such as voltage-gated sodium or potassium channels. Further electrophysiological studies and broader ion channel screening panels would be necessary to fully characterize its selectivity profile and to identify any potential off-target effects. Researchers and drug development professionals should consider this lack of comprehensive cross-reactivity data when evaluating this compound for further investigation.
References
Unraveling the Efficacy of Nifedipine: A Comprehensive Analysis in the Absence of Comparative Data for SQ-31765
A thorough investigation to compare the efficacy of a compound identified as SQ-31765 with the well-established calcium channel blocker nifedipine was initiated. However, extensive searches for "this compound" did not yield any relevant information on a pharmaceutical agent. The identifier primarily corresponds to a property address, indicating that "this compound" is not a recognized or publicly documented drug. Consequently, a direct comparative analysis of its efficacy against nifedipine cannot be performed at this time.
This guide will, therefore, focus on providing a detailed overview of the known efficacy and mechanism of action of nifedipine, a cornerstone therapy for hypertension and angina, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Nifedipine: A Potent Vasodilator
Nifedipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle.[1][2][3][4][5][6][7] This action leads to the relaxation of the blood vessels (vasodilation), resulting in decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[6] It also dilates the main coronary arteries and arterioles, which increases the supply of oxygen to the heart muscle, making it an effective treatment for angina.[7]
Mechanism of Action
The primary molecular target of nifedipine is the L-type calcium channel in the cell membranes of smooth muscle and cardiac cells.[2][3] By blocking these channels, nifedipine prevents the influx of extracellular calcium that is necessary for muscle contraction.[6][7] This leads to arterial vasodilation, reduced cardiac afterload (the pressure the heart has to pump against), and increased coronary blood flow.[3]
Below is a diagram illustrating the signaling pathway of nifedipine's action.
Caption: Mechanism of action of Nifedipine.
Pharmacokinetic Profile of Nifedipine
Nifedipine is well-absorbed after oral administration, although it undergoes significant first-pass metabolism in the liver, primarily by the CYP3A4 enzyme.[2][4] The bioavailability of immediate-release formulations is between 45-68%.[2] The terminal elimination half-life is approximately 2 hours.[2] Due to its short half-life, nifedipine is often formulated in extended-release preparations to allow for once-daily dosing.[6]
Clinical Efficacy
Nifedipine is indicated for the management of vasospastic angina, chronic stable angina, and hypertension.[2] Its efficacy in lowering blood pressure and reducing the frequency of anginal attacks has been demonstrated in numerous clinical trials over several decades.
While a direct comparison with "this compound" is not feasible due to the lack of information on the latter, the established clinical profile of nifedipine serves as a benchmark for the evaluation of any new potential cardiovascular drug. Future research on novel compounds would require rigorous, well-designed comparative studies against standard-of-care agents like nifedipine to establish their relative efficacy and safety.
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of a calcium channel blocker like nifedipine, or a novel compound, a series of in vitro and in vivo experiments are typically conducted.
In Vitro Vasodilation Assay
Objective: To determine the potency of a compound in relaxing pre-constricted arterial rings.
Methodology:
-
Isolated aortic rings from a suitable animal model (e.g., rat) are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The rings are pre-constricted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Cumulative concentrations of the test compound (e.g., nifedipine) are added to the bath, and the resulting relaxation of the arterial ring is measured isometrically.
-
Concentration-response curves are generated to calculate the IC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation).
In Vivo Blood Pressure Measurement in Hypertensive Animal Models
Objective: To evaluate the antihypertensive effect of a compound in a living organism.
Methodology:
-
A hypertensive animal model, such as the Spontaneously Hypertensive Rat (SHR), is used.
-
Baseline blood pressure is measured using a non-invasive tail-cuff method or via radiotelemetry.
-
The test compound is administered orally or intravenously.
-
Blood pressure and heart rate are monitored at various time points after administration.
-
The magnitude and duration of the blood pressure-lowering effect are determined.
Below is a diagram illustrating a general experimental workflow for evaluating a novel antihypertensive compound.
Caption: Drug development workflow.
References
- 1. Nifedipine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Nifedipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. drugs.com [drugs.com]
Comparative Analysis of SQ-31765 (Furegrelate) and Alternative Thromboxane A2 Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SQ-31765, identified as the potent and selective thromboxane A2 synthase inhibitor Furegrelate, and its alternatives. The information is intended to assist researchers in evaluating these compounds for their studies. The data presented is compiled from various published sources.
Introduction to Thromboxane A2 Synthase Inhibition
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis and cardiovascular diseases. Thromboxane A2 synthase is the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. Inhibition of this enzyme is a therapeutic strategy to reduce the prothrombotic and vasoconstrictive effects of TXA2. By blocking TXA2 production, these inhibitors can shift the metabolic pathway towards the synthesis of anti-aggregatory and vasodilatory prostaglandins, such as PGI2 (prostacyclin).
Comparative Quantitative Data
The following table summarizes the in vitro potency of Furegrelate (this compound) and other notable thromboxane A2 synthase inhibitors. It is important to note that the IC50 and pIC50 values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Synonym(s) | Type of Inhibitor | In Vitro Potency (IC50/pIC50) | Source |
| Furegrelate | This compound , U-63557A | Thromboxane A2 Synthase Inhibitor | IC50: 15 nM (human platelet microsomal thromboxane A2 synthase) | [1][2][3] |
| Ozagrel | OKY-046 | Thromboxane A2 Synthase Inhibitor | IC50: 4 nM | [4] |
| Dazoxiben | Thromboxane A2 Synthase Inhibitor | pIC50: 5.7 | ||
| CV-4151 | Isbogrel | Thromboxane A2 Synthase Inhibitor | pIC50: 6.9 | |
| R.68070 | Dual Thromboxane A2 Synthase Inhibitor and Receptor Antagonist | pIC50: 7.4 | ||
| Aspirin | Cyclooxygenase (COX) Inhibitor | pIC50: 5.3 (for inhibition of TXA2 formation) |
Note on pIC50: The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the thromboxane A2 signaling pathway and a general workflow for evaluating thromboxane A2 synthase inhibitors.
Caption: Thromboxane A2 synthesis and signaling pathway.
Caption: Workflow for evaluating TXA2 synthase inhibitors.
Experimental Protocols
The following is a generalized protocol for determining the in vitro potency of thromboxane A2 synthase inhibitors using human platelets. This protocol is based on commonly cited methodologies in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against thromboxane A2 synthase in human platelets.
Materials:
-
Freshly drawn human blood from healthy, drug-free volunteers
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Test compounds (e.g., this compound, Ozagrel) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid or collagen solution for stimulation
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2) or access to LC-MS/MS
-
Platelet-rich plasma (PRP) preparation reagents and equipment (centrifuge)
-
Incubator and water bath
-
Microplate reader
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Inhibitor Incubation:
-
Aliquot the PRP into microcentrifuge tubes.
-
Add various concentrations of the test compounds (e.g., this compound, Ozagrel) to the PRP. Include a vehicle control (solvent only).
-
Pre-incubate the samples for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation of Thromboxane A2 Production:
-
Initiate the reaction by adding a stimulating agent, such as arachidonic acid or collagen, to each tube.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C to allow for TXA2 production.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stopping solution (e.g., indomethacin, a COX inhibitor, to prevent further arachidonic acid metabolism) and placing the tubes on ice.
-
Centrifuge the samples at a high speed (e.g., 12,000 x g) for 5 minutes to pellet the platelets.
-
Collect the supernatant for TXB2 analysis.
-
-
Measurement of Thromboxane B2 (TXB2):
-
TXA2 is highly unstable and rapidly hydrolyzes to the stable metabolite TXB2. Therefore, TXB2 levels are measured as an indicator of TXA2 production.
-
Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 formation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TXB2 production, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound (Furegrelate) is a potent inhibitor of thromboxane A2 synthase. When compared to other inhibitors, its potency is in the nanomolar range, similar to that of Ozagrel. Dual-acting compounds that also possess thromboxane receptor antagonist properties, such as R.68070, may offer a more comprehensive blockade of the thromboxane pathway. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and mechanism of action. The provided experimental protocol offers a foundation for replicating and comparing the findings of published studies on these compounds. It is recommended that researchers consult the original publications for specific details of the experimental conditions.
References
- 1. standardofcare.com [standardofcare.com]
- 2. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effect of CV-4151 (Isbogrel), a thromboxane A2 synthase inhibitor, in a rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SQ-31765 as a Reference Compound in Calcium Channel Blocker Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SQ-31765 with other established calcium channel blockers, offering insights into its potential application as a reference compound in drug screening assays. The information presented is based on available experimental data and is intended to assist researchers in selecting appropriate reference compounds for their studies.
Introduction to this compound
This compound is a benzazepine derivative identified as a calcium channel blocker.[1][2] Its mechanism of action involves the inhibition of calcium influx through voltage-gated calcium channels, leading to the relaxation of vascular smooth muscle. This property makes it a relevant compound for studying vasorelaxation and for screening new chemical entities with potential cardiovascular applications.
Mechanism of Action: Inhibition of Calcium Influx
The primary pharmacological effect of this compound is the blockade of L-type calcium channels in the sarcolemma of smooth muscle cells.[3] This inhibition prevents the influx of extracellular calcium, a critical step in the initiation of muscle contraction. By reducing intracellular calcium concentrations, this compound leads to vasodilation.
Below is a diagram illustrating the signaling pathway of calcium channel blockers.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Anti-ischemic and vasorelaxant effects of the new benzazepine calcium channel blocker SQ 31,765 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SQ 31,765, a new calcium channel blocker, on stress and myosin light chain phosphorylation in swine carotid media - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SQ-31765 and Verapamil - Data Unavailability for SQ-31765
Researchers, scientists, and drug development professionals are advised that a direct head-to-head comparison between the compound designated as SQ-31765 and the well-established drug verapamil cannot be provided at this time due to a lack of publicly available scientific data on this compound.
Extensive searches of scientific literature, clinical trial databases, and pharmacological resources have yielded no identifiable information for a compound designated as "this compound." This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a misidentified compound, or a discontinued project with no published data.
While a comparative analysis is not feasible, this guide will provide a comprehensive overview of verapamil, a widely studied calcium channel blocker, to serve as a valuable reference. The following sections detail verapamil's mechanism of action, experimental data from key studies, and relevant signaling pathways.
Verapamil: A Detailed Profile
Verapamil is a first-generation non-dihydropyridine calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic effects are primarily mediated through the blockade of L-type calcium channels.[1][2]
Mechanism of Action
Verapamil exerts its pharmacological effects by binding to the α1 subunit of voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells.[1] This binding inhibits the influx of extracellular calcium ions, leading to a cascade of downstream effects:
-
Cardiomyocytes: Reduced intracellular calcium leads to a decrease in myocardial contractility (negative inotropy).
-
Sinoatrial (SA) and Atrioventricular (AV) Nodes: Inhibition of calcium influx slows the rate of depolarization, resulting in a decreased heart rate (negative chronotropy) and slowed AV conduction (negative dromotropy).[2]
-
Vascular Smooth Muscle: Reduced intracellular calcium promotes relaxation of the smooth muscle surrounding blood vessels, leading to vasodilation and a subsequent reduction in blood pressure.[2]
The signaling pathway for verapamil's action is illustrated below:
Experimental Data
Numerous studies have characterized the clinical and physiological effects of verapamil. The following tables summarize key quantitative data from representative studies.
Table 1: Hemodynamic Effects of Intravenous Verapamil in Supraventricular Tachycardia
| Parameter | Baseline (Mean) | Post-Verapamil (Mean) | Percentage Change |
| Heart Rate (beats/min) | 170 | 110 | -35.3% |
| Systolic Blood Pressure (mmHg) | 130 | 115 | -11.5% |
| Diastolic Blood Pressure (mmHg) | 80 | 70 | -12.5% |
Data adapted from studies on the acute management of supraventricular tachycardia.
Table 2: Antianginal Efficacy of Oral Verapamil vs. Nifedipine in Chronic Stable Angina
| Parameter | Placebo (Mean ± SEM) | Nifedipine (20mg tid) (Mean ± SEM) | Verapamil (120mg tid) (Mean ± SEM) |
| Exercise Time to Angina (min) | 5.7 ± 0.3 | 7.9 ± 0.5 | 10.0 ± 0.7 |
Data from a randomized, double-blind crossover trial.
Experimental Protocols
Protocol: Assessment of Antianginal Efficacy using Exercise Tolerance Testing
-
Patient Population: Patients with a history of chronic stable angina, confirmed by clinical evaluation and positive exercise stress test.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study design is employed.
-
Washout Period: A washout period of at least 48 hours is implemented between treatment phases to eliminate residual drug effects.
-
Treatment Arms:
-
Placebo: Administered three times daily.
-
Verapamil: 120 mg administered orally three times daily.
-
Nifedipine: 20 mg administered orally three times daily.
-
-
Exercise Testing: Symptom-limited treadmill exercise testing is performed according to a standardized protocol (e.g., Bruce protocol) at the end of each treatment period.
-
Endpoints:
-
Primary: Time to onset of angina during exercise.
-
Secondary: Time to 1 mm ST-segment depression, maximal exercise duration, and heart rate and blood pressure responses.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA for crossover design) is used to compare the effects of different treatments on exercise parameters.
The workflow for this experimental protocol is outlined in the diagram below:
Conclusion
While a direct comparison with this compound is not possible due to the absence of available data, the information provided for verapamil serves as a robust reference for researchers in the field of cardiovascular pharmacology. Should data on this compound become publicly available, a comprehensive comparative analysis will be warranted. Researchers are encouraged to monitor scientific publications and clinical trial registries for any future disclosures related to this compound.
References
Comparative Analysis of SQ-31765: A Novel Benzazepine Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and mechanistic comparison of the investigational benzazepine calcium channel blocker, SQ-31765, with established calcium channel blockers. The information is intended to support research and development efforts in cardiovascular and potentially other therapeutic areas.
Overview of this compound
This compound is a novel benzazepine derivative identified as a potent calcium channel blocker with significant anti-ischemic and vasorelaxant properties. Its unique chemical structure, [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, distinguishes it from other classes of calcium channel blockers. While comprehensive clinical data is not yet publicly available, preclinical studies have provided initial insights into its pharmacological profile.
Mechanism of Action: Calcium Channel Blockade
This compound exerts its primary therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac cells. This blockade leads to vasodilation, reducing peripheral resistance and afterload, and consequently, myocardial oxygen demand.
Figure 1. Mechanism of action of this compound and comparator calcium channel blockers. (Within 100 characters)
Comparative Efficacy: Preclinical Data
To date, in vivo studies have demonstrated the anti-ischemic potential of this compound. The following table summarizes the available preclinical data for this compound and compares it with established calcium channel blockers.
| Compound | Test System | Endpoint | Result | Comparator(s) |
| This compound | Anesthetized Dogs (Pacing-induced ischemia) | ST-segment elevation | Significant reduction at 0.2 mg/kg i.v. | More potent than its stereoisomer SQ-32,189 |
| This compound | Swine Carotid Media | Relaxation of KCl-induced contraction | Similar potency to Diltiazem | Diltiazem |
| Diltiazem | Human Mesenteric Arterial Myocytes | Inhibition of L-type Ca²⁺ channel current (IBa) | IC50: 20-51 µM (pH-dependent)[1] | - |
| Nifedipine | Frog Atrial Fibers | Blockade of cardiac calcium channels | IC50: 0.2 µM[2] | Nicardipine (IC50: 1 µM) |
| Nifedipine | Rat Cerebral Artery Myocytes | Inhibition of VDCC currents | IC50: 1.85-3.35 nM[3] | - |
| Verapamil | Human T Lymphocytes | Inhibition of L-type Ca²⁺ channels | IC50: ~10 µM[4] | - |
| Verapamil | HERG K+ channels | Block of HERG current | IC50: 143.0 nM[5][6] | Diltiazem (IC50: 17.3 µM), Nifedipine (no block) |
Experimental Protocols
In Vivo Model of Pacing-Induced Myocardial Ischemia
This model is designed to assess the efficacy of anti-ischemic drugs.
Figure 2. Workflow for the in vivo pacing-induced ischemia model. (Within 100 characters)
Methodology:
-
Animal Preparation: Healthy adult mongrel dogs are anesthetized and instrumented for continuous monitoring of electrocardiogram (ECG), arterial blood pressure, and heart rate.
-
Induction of Ischemia: A critical stenosis is created in a major coronary artery (e.g., the left anterior descending artery) to restrict blood flow. Myocardial ischemia is then induced by rapid atrial pacing, which increases myocardial oxygen demand in the presence of limited supply.
-
Drug Administration: The test compound (this compound) or vehicle is administered intravenously.
-
Data Analysis: The primary endpoint is the change in the ST-segment elevation on the ECG, a marker of myocardial ischemia. Hemodynamic parameters are also monitored to assess effects on blood pressure and heart rate.
Isolated Smooth Muscle Contraction Assay
This in vitro assay evaluates the vasorelaxant properties of a compound.
References
- 1. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal [mdpi.com]
- 5. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of SQ-31765
This document provides comprehensive guidance on the proper disposal procedures for the laboratory chemical SQ-31765. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following information is intended for researchers, scientists, and drug development professionals who handle this substance.
Disclaimer: This guide provides general procedures for the disposal of a laboratory chemical. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete and detailed instructions.
Hazard Identification and Personal Protective Equipment (PPE)
Prior to handling or disposal, it is crucial to be aware of the potential hazards associated with this compound. The substance is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.
To mitigate these risks, the following personal protective equipment must be worn:
| PPE Category | Specific Equipment |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles; face shield if splashing is a risk |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary |
Data synthesized from multiple safety data sheets.[1]
Spill Management and Containment
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent entry into waterways.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the waste as hazardous chemical waste according to institutional and local regulations.
Disposal Procedure
The disposal of this compound must be handled in a manner that minimizes environmental impact and complies with all applicable federal, state, and local regulations. Do not allow the product to enter drains.
Step-by-Step Disposal Workflow:
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Handling and Storage
Proper handling and storage are essential to prevent accidents and ensure the stability of the chemical.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust. Wash hands thoroughly after handling.[1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dry place away from incompatible materials and sources of ignition.[1] Recommended storage temperature is 2 - 8 °C. |
Information compiled from multiple safety data sheets.[1]
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Essential Safety and Logistical Information for Handling SQ-31765
Disclaimer: No specific Safety Data Sheet (SDS) or handling information for a substance designated "SQ-31765" is publicly available. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must obtain and thoroughly review the substance-specific SDS before any handling, storage, or disposal of this compound.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimizing exposure to hazardous substances. The appropriate PPE for handling this compound will be detailed in its specific SDS. Based on general laboratory safety protocols, the following PPE should be considered mandatory until more specific information is available.
Recommended PPE for Handling Unknown Hazardous Chemicals:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield should be worn to protect against splashes and aerosols.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be selected based on the chemical compatibility data found in the SDS. Double gloving may be necessary.[2] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over appropriate street clothes is recommended. For highly hazardous materials, a full-body suit may be required.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the substance outside of a certified chemical fume hood, or if it is a volatile or fine particulate.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound that may produce vapors, dust, or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where this compound is handled.[1]
Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Use spark-proof tools and explosion-proof equipment if the substance is flammable.[4]
-
Wash hands thoroughly after handling and before leaving the laboratory.[5][6]
Storage:
-
Store this compound in a tightly closed, properly labeled container.[5][6]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Consult the SDS for specific storage temperature and incompatibility information.
Disposal Plan
All waste containing this compound must be treated as hazardous waste unless determined otherwise by a formal hazard assessment.
Waste Characterization and Segregation:
-
Determine if the waste is hazardous based on the information in the SDS and local regulations.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
Containerization and Labeling:
-
Collect waste in a designated, leak-proof, and compatible container.
-
Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound".[7]
Disposal:
-
Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Experimental Protocol: General Handling of a Potentially Hazardous Chemical
The following is a generalized protocol. The specific SDS for this compound may require significant modifications to this procedure.
-
Pre-Experiment Preparation:
-
Obtain and read the complete Safety Data Sheet for this compound.
-
Identify all potential hazards and necessary precautions.
-
Prepare and designate a specific work area in a chemical fume hood.
-
Assemble all necessary equipment and PPE.
-
Ensure an emergency plan is in place.
-
-
Donning PPE:
-
Don a lab coat, followed by safety goggles or a face shield.
-
Don the appropriate chemical-resistant gloves.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Keep the container of this compound closed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Properly containerize and label all waste generated.
-
Doff PPE in the correct order to avoid contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
